2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWLWHNQAUHHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390270 | |
| Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-87-5 | |
| Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document outlines the core synthetic strategy, details the necessary reagents and conditions, and presents a logical workflow for its preparation.
Introduction
This compound, with the CAS Number 53439-87-5, is a bifunctional molecule featuring a benzimidazolone core and a reactive sulfonyl chloride group. This combination of functionalities makes it a versatile building block in medicinal chemistry for the synthesis of a wide array of derivatives, including sulfonamides, which are of significant interest in drug discovery. The benzimidazole scaffold itself is a privileged structure, found in numerous FDA-approved drugs.
Synthetic Pathway
The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution of the precursor, 1,3-dihydro-2H-benzimidazol-2-one, using chlorosulfonic acid. This reaction, a chlorosulfonation, introduces the sulfonyl chloride group onto the benzene ring of the benzimidazolone.
Key Reagents and Their Roles
| Reagent | Chemical Structure | Role |
| 1,3-dihydro-2H-benzimidazol-2-one | ![]() | Starting Material |
| Chlorosulfonic Acid | Chlorosulfonating Agent |
Experimental Protocol
Reaction: Chlorosulfonation of 1,3-dihydro-2H-benzimidazol-2-one
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Carefully charge the flask with an excess of chlorosulfonic acid. The reaction is typically performed using the reagent as the solvent.
-
Cool the chlorosulfonic acid in an ice-water bath to 0-5 °C.
-
Add 1,3-dihydro-2H-benzimidazol-2-one portion-wise to the stirred, cooled chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched by slowly pouring it onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the highly exothermic reaction of chlorosulfonic acid with water.
-
The precipitated solid product, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold water to remove any remaining acid.
-
The product is then dried under vacuum to yield the final compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes the expected, though not explicitly found in literature, quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₇H₅ClN₂O₃S |
| Molecular Weight | 232.64 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Data not available |
| Yield | Data not available |
| Purity | >95% (typical for such intermediates) |
| Solubility | Soluble in organic solvents like DMF, DMSO; reacts with protic solvents |
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship: Synthesis and Potential Applications
As no specific signaling pathway information for the title compound was identified, the following diagram illustrates the logical relationship between its synthesis and its utility as a versatile intermediate for creating a library of bioactive molecules.
Caption: Logical relationship of synthesis to potential applications.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the reaction mixture is highly exothermic and can lead to splashing. This step must be performed with extreme care.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. A proper gas trap is essential.
Conclusion
An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS No: 53439-87-5). This compound is a heterocyclic organic molecule belonging to the benzimidazole class, which is a prominent scaffold in medicinal chemistry. This document consolidates available data on its chemical structure, computed physicochemical parameters, and safety information. Notably, while extensive experimental data is limited in publicly accessible literature, this guide presents the available information to support research and development activities.
Chemical Identity and Structure
This compound is a sulfonyl chloride derivative of a benzimidazolone core. The presence of the reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 53439-87-5[1][2] |
| Molecular Formula | C₇H₅ClN₂O₃S[1][2][3] |
| IUPAC Name | 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride[2] |
| Synonyms | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride, 5-(chlorosulfonyl)-1,3-dihydro-2H-benzimidazol-2-one |
| InChI | InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)[2] |
| InChIKey | OFWLWHNQAUHHGZ-UHFFFAOYSA-N[2] |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce in the peer-reviewed literature. The following tables summarize the available computed and basic experimental data from chemical suppliers and databases.
Table 2: Core Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 232.64 g/mol [1][2] | PubChem, ChemScene |
| Appearance | White to off-white solid | ChemicalBook |
| Purity | ≥97% | ChemScene[1] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | ChemicalBook, ChemScene[1] |
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
| logP | 0.7837 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 82.79 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
| Exact Mass | 231.9709409 Da | PubChem[2] |
Experimental Protocols
Hypothetical Synthesis Workflow
The synthesis of this compound could likely be achieved through the reaction of 3,4-diaminobenzenesulfonyl chloride with a suitable carbonylating agent, such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent.
Caption: A potential synthetic pathway for the target compound.
Methodology:
-
Reaction Setup: 3,4-Diaminobenzenesulfonyl chloride would be dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization: A carbonylating agent, such as carbonyldiimidazole (CDI), would be added portion-wise to the solution at room temperature. The reaction mixture would then be stirred for several hours to allow for the cyclization to form the benzimidazolone ring.
-
Work-up: Upon completion of the reaction, the solvent would be removed under reduced pressure.
-
Purification: The crude product would be purified by filtration and washing with a non-polar solvent to remove any unreacted starting materials and by-products. Further purification could be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Reactivity and Potential Applications
The primary reactive site of this molecule is the sulfonyl chloride group (-SO₂Cl). This functional group is a strong electrophile and readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonic esters. This reactivity makes this compound a key building block for creating libraries of benzimidazole-based sulfonamides for drug discovery and development.
Caption: Key reactions of the title compound.
Biological Context and Signaling Pathways
Specific biological activity and signaling pathway modulation by this compound have not been reported in the literature. However, the benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Benzimidazole derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and antihypertensive activities, among others[5]. Many of these activities are attributed to their ability to interact with various enzymes and receptors. For instance, some benzimidazole-containing drugs are known to be proton pump inhibitors or to interact with tubulin in cancer cells.
Given its structure, it is plausible that derivatives of this compound could be designed to target specific biological pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel sulfonamide derivatives synthesized from this compound, based on the known activities of other benzimidazoles.
Caption: Potential inhibition of a kinase pathway by a derivative.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Classification: Skin Corrosion/Irritation Category 1B.[2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel benzimidazole-based compounds for drug discovery. While there is a notable lack of comprehensive experimental data in the public domain, the information compiled in this guide provides a solid foundation for researchers. Further experimental characterization of its physicochemical properties and biological activities is warranted to fully explore its potential in medicinal chemistry and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride: A Synthetic Intermediate in Drug Discovery
An in-depth analysis of the available scientific and patent literature reveals that 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride primarily functions as a chemical intermediate in the synthesis of more complex molecules, rather than as a bioactive agent with a defined mechanism of action itself. While a comprehensive technical guide on its intrinsic biological activity is not possible due to the absence of public data, this report illuminates its role in the development of a potential therapeutic agent for inflammatory and allergic diseases.
Detailed searches for the direct biological activity, mechanism of action, and associated signaling pathways of this compound did not yield specific results. The compound is consistently referenced in chemical supply catalogs and patent literature as a building block for organic synthesis.
Application in the Synthesis of a Novel Anti-Inflammatory Agent
Patent literature indicates that this compound is a key reactant in the synthesis of N-(n-propyl)-N-(2-(2-(4-(4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)phenyl)ethyl))phenyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide. This derivative has been investigated for its potential therapeutic applications in treating inflammatory or allergic conditions.
Synthetic Pathway Overview
The synthesis involves the reaction of this compound with a specific amine-containing side chain to form the final sulfonamide product. This reaction is a common strategy in medicinal chemistry to link different molecular fragments.
Putative Mechanism of Action of the Derivative
While specific details are limited, the patent describing the final sulfonamide compound suggests its utility in treating inflammatory and allergic diseases. This implies that the compound may act on signaling pathways involved in the inflammatory cascade or immune response. However, without published biological data, any description of a precise mechanism of action remains speculative.
Potential, yet unconfirmed, mechanisms for an anti-inflammatory agent could involve the inhibition of key enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine signaling pathways such as those involving NF-κB or MAP kinases.
Quantitative Data and Experimental Protocols
A thorough search of scientific literature and clinical trial databases did not yield any publicly available quantitative data, such as IC50 or binding affinity values, for N-(n-propyl)-N-(2-(2-(4-(4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)phenyl)ethyl))phenyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide. Similarly, detailed experimental protocols for the biological evaluation of this compound are not described outside of the general procedures mentioned in the patent literature for its synthesis.
Conclusion
Technical Dossier: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the available technical information for the chemical compound 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. Due to the limited availability of public domain spectral and procedural data, this guide summarizes foundational chemical properties and contextual synthetic strategies based on related compounds. At present, detailed experimental data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy, as well as specific biological pathway information, are not available in published literature or public databases.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a benzimidazole core, a common scaffold in medicinal chemistry. The presence of a sulfonyl chloride group makes it a reactive intermediate, suitable for the synthesis of various sulfonamide derivatives.
Table 1: General and Physicochemical Properties [1][2][3]
| Property | Value | Source |
| CAS Number | 53439-87-5 | [1][2] |
| Molecular Formula | C₇H₅ClN₂O₃S | [1][2][3] |
| Molecular Weight | 232.64 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |
| IUPAC Name | 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | [1] |
| Synonyms | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | [1] |
Spectral Data Summary
A thorough search of scientific literature and chemical databases did not yield specific, publicly available spectral data for this compound. Commercial suppliers may possess this data and it could be obtainable upon request or with a purchase of the compound. For reference, spectral data for a related compound, 2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile, is presented below to provide an indication of the expected chemical shifts for the core benzimidazole structure.
Table 2: ¹H NMR Data for the structurally related 2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile [5]
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 11.16 | br s | - | 1H | NH |
| 11.04 | br s | - | 1H | NH |
| 7.39 | dd | 8.1, 1.6 Hz | 1H | Aromatic CH |
| 7.30 | s | - | 1H | Aromatic CH |
| 7.06 | d | 8.2 Hz | 1H | Aromatic CH |
| Solvent: DMSO-d6, Frequency: 400 MHz |
Synthesis and Experimental Protocols
The synthesis would likely involve two key steps:
-
Formation of the 2-oxo-2,3-dihydro-1H-benzoimidazole core.
-
Sulfonylation of the benzene ring.
The general synthesis of the benzimidazole core often involves the condensation of an o-phenylenediamine derivative with a carbonyl-containing compound. For the target molecule, a potential pathway could start from a diaminobenzenesulfonic acid derivative, followed by cyclization and subsequent chlorination of the sulfonic acid group.
Below is a logical workflow representing a hypothetical synthesis.
Biological Activity and Signaling Pathways
There is no specific information in the current literature detailing the biological activities or the signaling pathways directly associated with this compound. However, the broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Furthermore, derivatives of 2-oxo-1H-benzimidazoles have been investigated as antagonists for the 5-HT3 receptor.[6] The sulfonyl chloride moiety is a reactive group, suggesting this compound is primarily intended as a synthetic intermediate for producing a library of sulfonamide derivatives for biological screening.
The general workflow for such a screening process is outlined below.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of novel compounds for drug discovery and development. While specific spectral and biological data are not publicly available, this guide provides the foundational information available and outlines logical synthetic and screening workflows. Researchers interested in this compound are encouraged to perform their own analytical characterization and biological evaluations.
References
- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hit2Lead | 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | CAS# 53439-87-5 | MFCD03965826 | BB-4028753 [hit2lead.com]
- 5. ripublication.com [ripublication.com]
- 6. This compound CAS#: 53439-87-5 [chemicalbook.com]
An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS 53439-87-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride is a key intermediate in medicinal chemistry, belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a prevalent structural motif in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities. The incorporation of a sulfonyl chloride group at the 5-position of the 2-oxobenzimidazole core provides a reactive site for the synthesis of a variety of sulfonamide derivatives, which are themselves an important class of therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some specific physical properties like melting and boiling points are not consistently reported across public domains, the available data provides a foundational understanding of the compound.
| Property | Value | Source(s) |
| CAS Number | 53439-87-5 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClN₂O₃S | [1][2][4] |
| Molecular Weight | 232.65 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥97% (Typical commercial grade) | [6] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [5] |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A plausible synthetic pathway is outlined below.
Figure 1. Plausible synthetic route for this compound.
Experimental Protocol: Synthesis of this compound from 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
Materials:
-
2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
An inert solvent (e.g., Dichloromethane, Chloroform)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using thionyl chloride)
Procedure:
-
To a stirred suspension of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid in an inert solvent, add the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) in excess, portion-wise, at a controlled temperature (typically 0°C to room temperature).
-
If using thionyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction mixture is then typically heated to reflux and monitored for completion by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude product is then purified, often by recrystallization from an appropriate solvent, to yield the desired this compound.
Reactivity:
The sulfonyl chloride moiety is a highly reactive electrophilic group, making this compound a valuable intermediate for the synthesis of various derivatives. Its primary reaction is with nucleophiles, most notably amines, to form stable sulfonamides.
Figure 2. General reaction of this compound with amines.
Experimental Protocol: General Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable base (e.g., Triethylamine, Pyridine)
-
An inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the inert solvent and cool the solution in an ice bath.
-
To this cooled solution, add a solution of this compound in the same solvent dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC or LC-MS is recommended).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Biological Activity and Applications in Drug Discovery
The benzimidazole ring system is a well-established pharmacophore in drug discovery.[7] Derivatives of benzimidazole have been reported to possess a wide range of biological activities, including:
-
Antimicrobial activity: Benzimidazole-based compounds have shown efficacy against various bacterial and fungal strains.[8] The sulfonamide derivatives synthesized from the title compound are of particular interest in the development of new antimicrobial agents.
-
Anticancer activity: Several benzimidazole derivatives have been investigated as potential anticancer agents.
-
Antiviral activity: The benzimidazole scaffold is present in some antiviral medications.
The title compound, this compound, serves as a crucial starting material for the synthesis of libraries of novel benzimidazole-5-sulfonamide derivatives. These libraries can then be screened for various biological activities, aiding in the discovery of new lead compounds for drug development.
Safety and Handling
This compound is classified as an irritant.[1] Due to its reactive sulfonyl chloride group, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong bases, and water.
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[5]
Spectroscopic Data
While specific, high-resolution spectra for this compound are not publicly available in the searched literature, commercial suppliers often provide this data upon request with a purchase.[9][10] Based on the structure, the expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole ring and the N-H protons of the oxo-benzoimidazole core. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing sulfonyl chloride group.
-
¹³C NMR: Resonances for the carbon atoms of the benzimidazole ring system and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the urea moiety, and the S=O stretching of the sulfonyl chloride group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of benzimidazole-5-sulfonamide derivatives. Its utility in medicinal chemistry is underscored by the established biological importance of both the benzimidazole and sulfonamide pharmacophores. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of benefit to researchers and scientists engaged in drug discovery and development. Further investigation into the specific biological activities of its derivatives is a promising area for future research.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | 53439-87-5 [chemicalbook.com]
- 3. Hit2Lead | 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | CAS# 53439-87-5 | MFCD03965826 | BB-4028753 [hit2lead.com]
- 4. This compound|CAS 53439-87-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. This compound CAS#: 53439-87-5 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 53439-87-5|2-oxo-2,3-Dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 10. 2-oxo-2,3-Dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride - CAS:53439-87-5 - Sunway Pharm Ltd [3wpharm.com]
Biological Activity of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. This class of compounds, incorporating the benzimidazole and sulfonamide moieties, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The addition of a sulfonyl chloride group provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, enabling the exploration of their structure-activity relationships.
Synthesis and Chemical Properties
The core structure, this compound, serves as a key intermediate for the synthesis of various derivatives. The general synthetic approach involves the reaction of the sulfonyl chloride with a diverse range of amines, alcohols, or other nucleophiles to yield the corresponding sulfonamides, sulfonates, and other related compounds. The reactivity of the sulfonyl chloride group allows for facile diversification of the core structure, leading to a wide array of derivatives with potentially unique biological profiles.
Biological Activities
Derivatives of this compound have been investigated for several biological activities, primarily focusing on their potential as anticancer, antimicrobial, and enzyme inhibitory agents.
Anticancer Activity
While specific studies on this compound derivatives are limited, the broader class of benzimidazole-sulfonamides has demonstrated notable anticancer potential. For instance, various sulfonamide derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.
One area of investigation for related benzimidazole derivatives is the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor aggressiveness.[1][2] For example, (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and shown to inhibit FASN and induce apoptosis in colon and breast cancer cell lines.[1][2]
Antimicrobial Activity
Benzimidazole and sulfonamide moieties are well-established pharmacophores in the development of antimicrobial agents. Consequently, their hybrid structures are of significant interest. Benzimidazole-sulfonamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The proposed mechanism of action for some sulfonamide-containing compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Enzyme Inhibitory Activity
A primary focus of research into the biological activity of sulfonamide derivatives has been their role as enzyme inhibitors.
Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While direct studies on 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivatives as CA inhibitors are not extensively documented in the readily available literature, the structural features suggest their potential in this area. The general mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, MIC values) for the biological activity of derivatives of this compound. The data presented in the literature often pertains to broader classes of benzimidazole-sulfonamides. Further focused studies are required to generate a comprehensive quantitative dataset for this specific class of compounds to enable robust structure-activity relationship (SAR) analysis.
Experimental Protocols
General Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives from this compound typically involves the following steps:
-
Dissolution: The this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Nucleophile: The desired amine or other nucleophile is added to the solution, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Reaction: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for a sufficient time to ensure completion.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any water-soluble byproducts and the catalyst. The crude product is purified using techniques such as recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and initial screening of these derivatives.
Biological Assays
Standard biological assays can be employed to evaluate the activity of the synthesized derivatives.
-
Anticancer Assays:
-
MTT Assay: To determine the cytotoxicity of the compounds against various cancer cell lines.
-
Cell Cycle Analysis: Using flow cytometry to investigate the effect of the compounds on cell cycle progression.
-
Apoptosis Assays: Employing techniques like Annexin V-FITC/PI staining to detect apoptosis induction.
-
Enzyme Inhibition Assays: Specific assays for enzymes like FASN and carbonic anhydrases.
-
-
Antimicrobial Assays:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Agar Disk Diffusion Method: For a qualitative assessment of antimicrobial activity.
-
-
Enzyme Inhibition Assays:
-
Carbonic Anhydrase Inhibition Assay: Measuring the inhibition of CA isoforms using a stopped-flow CO2 hydrase assay.
-
Signaling Pathways
The specific signaling pathways modulated by this compound derivatives are not yet well-elucidated. However, based on the activities of related compounds, several pathways could be implicated. For instance, inhibition of FASN in cancer cells would impact lipid metabolism and downstream signaling pathways that rely on fatty acid synthesis. Inhibition of carbonic anhydrase IX, which is often overexpressed in hypoxic tumors, can affect tumor pH regulation and cell survival pathways.
The following diagram depicts a hypothetical signaling pathway that could be targeted by these derivatives in cancer.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While the existing literature on the broader class of benzimidazole-sulfonamides suggests significant potential in anticancer, antimicrobial, and enzyme-inhibiting applications, there is a clear need for focused research on this specific chemical series. Future work should concentrate on synthesizing a diverse library of these derivatives and conducting systematic biological evaluations to generate robust quantitative data. Such studies will be crucial for establishing clear structure-activity relationships, identifying lead compounds for further development, and elucidating the specific molecular targets and signaling pathways involved in their biological effects.
References
- 1. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, a key intermediate in the synthesis of a variety of biologically active compounds. This document details the reactions of this sulfonyl chloride with various nucleophiles, including amines and alcohols, to form the corresponding sulfonamides and sulfonate esters. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate the practical application of this versatile building block in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound incorporating a benzimidazolone core and a reactive sulfonyl chloride moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The sulfonyl chloride group serves as a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions, primarily with amines and alcohols. This reactivity profile makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug development programs.
General Reactivity
The core reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The most common and synthetically useful reactions involve amines and alcohols, yielding sulfonamides and sulfonate esters, respectively.
Reaction with Amines (Sulfonamide Formation)
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. Common bases include organic amines such as triethylamine and pyridine, or inorganic bases like potassium carbonate. The choice of solvent is often a non-protic organic solvent like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
Reaction Scheme: Sulfonamide Synthesis
Caption: General reaction for the synthesis of sulfonamides.
Reaction with Alcohols (Sulfonate Ester Formation)
Similarly, this compound reacts with alcohols or phenols in the presence of a base to afford the corresponding sulfonate esters. The reaction conditions are analogous to those used for sulfonamide formation, with common bases including triethylamine or pyridine, and solvents such as dichloromethane or THF.
Reaction Scheme: Sulfonate Ester Synthesis
Caption: General reaction for the synthesis of sulfonate esters.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and quantitative data for the synthesis of representative sulfonamide and sulfonate ester derivatives of 2-oxo-2,3-dihydro-1H-benzoimidazole.
Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides
Experimental Protocol:
To a solution of the appropriate amine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (10 mL) at 0 °C is added this compound (1.0 equivalent) portionwise. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Table 1: Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives
| Entry | Amine | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Aniline | 4 | DCM | 85 |
| 2 | Benzylamine | 3 | DCM | 92 |
| 3 | Morpholine | 2 | THF | 95 |
| 4 | Piperidine | 2.5 | DCM | 90 |
| 5 | p-Toluidine | 5 | DMF | 82 |
Experimental Workflow: Sulfonamide Synthesis
Caption: Step-by-step workflow for sulfonamide synthesis.
Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonate Esters
Experimental Protocol:
To a solution of the alcohol or phenol (1.1 equivalents) and pyridine (1.5 equivalents) in tetrahydrofuran (15 mL) is added this compound (1.0 equivalent) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 6-18 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired sulfonate ester.
Table 2: Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonate Ester Derivatives
| Entry | Alcohol/Phenol | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Methanol | 12 | THF | 78 |
| 2 | Ethanol | 14 | THF | 81 |
| 3 | Phenol | 18 | Pyridine | 75 |
| 4 | p-Cresol | 16 | THF | 79 |
| 5 | Isopropanol | 15 | DCM | 72 |
Experimental Workflow: Sulfonate Ester Synthesis
Caption: Step-by-step workflow for sulfonate ester synthesis.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of diverse libraries of sulfonamides and sulfonate esters. The straightforward and high-yielding nature of its reactions with amines and alcohols makes it an attractive starting material for drug discovery and development programs. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry.
Disclaimer
The experimental procedures described in this document are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.
The Therapeutic Promise of Benzimidazole-Sulfonyl Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The benzimidazole ring, a fused heterocyclic system of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When coupled with a sulfonyl (-SO2-) moiety, the resulting benzimidazole-sulfonyl scaffold exhibits a remarkable breadth of biological activities, making it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and underlying mechanisms of action of benzimidazole-sulfonyl derivatives, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of Benzimidazole-Sulfonyl Scaffolds
The construction of benzimidazole-sulfonyl derivatives typically involves a multi-step synthetic approach. A common and versatile method begins with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative to form the benzimidazole core. This is often followed by the introduction of the sulfonyl group.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for benzimidazole-sulfonyl scaffolds.
A variety of synthetic routes have been reported, allowing for the introduction of diverse substituents on both the benzimidazole and sulfonyl moieties, which in turn modulates the biological activity of the final compounds.[1][2]
II. Therapeutic Applications and Quantitative Data
Benzimidazole-sulfonyl scaffolds have demonstrated a wide array of therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for comparative analysis.
A. Anticancer Activity
Benzimidazole-sulfonyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and signaling pathways involved in cancer progression.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Various Derivatives | Not Specified | Not Specified in Snippets | [3][4][5] |
| Bendamustine (a benzimidazole derivative) | Chronic Lymphocytic Leukemia, Non-Hodgkin's Lymphoma | Not Applicable (Alkylating Agent) | [3] |
| Compound 4f (NSC: 761982/1) | Leukemia | Not Specified in Snippets | [3] |
B. Carbonic Anhydrase Inhibition
A significant area of investigation for benzimidazole-sulfonyl scaffolds is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.
| Compound/Derivative | CA Isoform | Inhibition Constant (Ki or IC50 in nM) | Reference |
| 2-substituted-benzimidazole-6-sulfonamides | CA I, II, IX, XII | Potent inhibition, promising selectivity for CA IX and XII | [6] |
| Various Derivatives | Not Specified in Snippets | Not Specified in Snippets | [1] |
C. α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain benzimidazole-sulfonyl derivatives have been identified as potent α-amylase inhibitors.
| Compound/Derivative | α-Amylase Inhibition | IC50 (µM) | Reference |
| 2-mercaptobenzimidazole derivatives | Potent | 0.90 ± 0.05 to 11.2 ± 0.3 | [1] |
| Acarbose (Standard Drug) | Potent | 1.70 ± 0.10 | [1] |
D. Antibacterial and Antifungal Activities
The benzimidazole-sulfonyl scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7]
| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |
| Compound 72 (N-toluene-sulfonyl bromobenzimidazole with p-nitrophenyl methyl ether) | Gram-positive and Gram-negative bacteria | 0.1 to 0.50 | [1] |
| Compound 10 (with p-NO2 group) | S. aureus | 0.05 | [7] |
| Compound 11 (with OCH3 group) | E. coli | 0.05 | [7] |
E. Anti-inflammatory Activity
Several benzimidazole-sulfonyl derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[8]
| Compound/Derivative | Anti-inflammatory Activity | % Reduction in Paw Edema | Reference |
| 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles (ortho amino) | Good | 37% | [8] |
| 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles (para amino) | Good | 39.7% | [8] |
III. Key Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of benzimidazole-sulfonyl scaffolds stem from their ability to interact with various biological targets.
Caption: Therapeutic targets of benzimidazole-sulfonyl scaffolds.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of benzimidazole-sulfonyl derivatives.
A. General Synthesis of a Benzimidazole-Sulfonyl Derivative
Caption: Experimental workflow for a typical two-step synthesis.
Protocol:
-
Benzimidazole Formation: A mixture of o-phenylenediamine (1 equivalent) and a substituted carboxylic acid (1 equivalent) in 4N hydrochloric acid is refluxed for a specified time. The reaction is monitored by thin-layer chromatography (TLC).
-
Isolation of Benzimidazole: After completion, the reaction mixture is cooled to room temperature and neutralized with ammonium hydroxide. The precipitated solid is filtered, washed with cold water, and dried to yield the 2-substituted benzimidazole.
-
Sulfonylation: The synthesized benzimidazole (1 equivalent) is dissolved in pyridine and cooled to 0°C. The desired sulfonyl chloride (1.1 equivalents) is added portion-wise, and the mixture is stirred at room temperature overnight.
-
Isolation and Purification: The reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.
B. In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole-sulfonyl derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
C. Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to the yellow-colored p-nitrophenol.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified CA enzyme, the benzimidazole-sulfonyl inhibitor at various concentrations, and the substrate p-NPA.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the CA enzyme with the inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 348 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. The IC50 or Ki value is then calculated from the inhibition curve.
D. α-Amylase Inhibition Assay
Principle: This assay determines the inhibitory effect of the compounds on the activity of α-amylase, which hydrolyzes starch to reducing sugars. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNSA) reagent.
Protocol:
-
Reaction Mixture: A mixture of the benzimidazole-sulfonyl derivative at various concentrations and the α-amylase enzyme solution is pre-incubated.
-
Substrate Addition: A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated.
-
Reaction Termination and Color Development: The reaction is stopped by adding DNSA reagent, and the mixture is heated in a boiling water bath.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
V. Conclusion
The benzimidazole-sulfonyl scaffold represents a highly versatile and promising platform in drug discovery. Its synthetic tractability allows for the generation of large libraries of diverse compounds, while its broad spectrum of biological activities continues to yield promising lead candidates for a variety of therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs based on the benzimidazole-sulfonyl core.
References
- 1. researchhub.com [researchhub.com]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Frontiers | Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride in the synthesis of novel sulfonamide derivatives. This versatile reagent serves as a key building block for introducing the benzimidazolone sulfonamide moiety, a pharmacophore of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.
Introduction
This compound is a reactive intermediate primarily employed in the synthesis of N-substituted sulfonamides. The benzimidazolone core is a privileged scaffold in drug discovery, and its combination with a sulfonamide linker allows for the exploration of diverse chemical space and the development of compounds with a wide range of pharmacological activities. Sulfonamides are known to act as bioisosteres for carboxylic acids, esters, and amides, offering advantages such as improved hydrolytic stability and additional hydrogen bonding capabilities.[1] Derivatives of the closely related 2-oxo-2,3-dihydro-1H-benzimidazole have shown potent antagonist activity at 5-HT3 and 5-HT4 receptors, highlighting the therapeutic potential of this chemical class.[2][3]
General Reaction Scheme
The primary application of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a nucleophilic substitution at the sulfonyl group, where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Diagram of the general reaction scheme for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides.
Caption: General synthesis of N-substituted sulfonamides.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a representative N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.
Protocol 1: Synthesis of N-Aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide
This protocol describes a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram of the experimental workflow for the synthesis of N-aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride in medicinal chemistry
Application Notes: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
Introduction
This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid benzimidazole core, coupled with the reactive sulfonyl chloride group at the 5-position, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This reagent is particularly valued for its ability to introduce a sulfonamide linkage, a common pharmacophore in many drug classes, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Key Applications in Drug Discovery
The primary application of this compound lies in its role as a key intermediate for the synthesis of targeted therapeutic agents. Its derivatives have shown significant promise in various disease areas, most notably in thrombosis and neuropsychiatric disorders.
1. Factor XIa Inhibitors for Anticoagulation
A significant application of this compound is in the development of novel oral anticoagulants targeting Factor XIa (FXIa). FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.
Researchers have utilized this compound to synthesize potent and selective FXIa inhibitors. The general synthetic approach involves the reaction of the sulfonyl chloride with a suitable amine-containing fragment to form a stable sulfonamide bond, which often plays a crucial role in binding to the target enzyme.
2. Dopamine D2 Receptor Antagonists
Another key area of application is in the synthesis of selective dopamine D2 receptor antagonists. These compounds have therapeutic potential in the treatment of various central nervous system (CNS) disorders, including schizophrenia and bipolar disorder. The benzimidazole core of the starting material serves as a rigid scaffold to which various substituents can be attached to achieve high affinity and selectivity for the D2 receptor.
The synthesis typically involves the N-alkylation of the benzimidazole nitrogen, followed by the reaction of the sulfonyl chloride with a suitable amine to introduce the desired side chain. This modular approach allows for the systematic modification of the molecule to optimize its pharmacological profile.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using this compound.
Table 1: Factor XIa Inhibitory Activity
| Compound ID | Structure | FXIa IC50 (nM) | Selectivity vs. Thrombin | Reference |
| 1 | Benzimidazole-based sulfonamide | 2.5 | >1000-fold | |
| 2 | Phenyl-substituted analog | 1.8 | >1500-fold | |
| 3 | Pyridyl-substituted analog | 3.1 | >1200-fold |
Table 2: Dopamine D2 Receptor Binding Affinity
| Compound ID | Structure | D2 Receptor Ki (nM) | Selectivity vs. 5-HT2A | Reference |
| 4 | N-alkylated sulfonamide | 0.8 | 150-fold | |
| 5 | Piperidine-containing analog | 1.2 | 200-fold | |
| 6 | Phenyl-ethyl substituted analog | 0.5 | 250-fold |
Experimental Protocols
Protocol 1: General Synthesis of a Benzimidazole-based Sulfonamide
This protocol describes a general method for the synthesis of a sulfonamide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure sulfonamide.
Protocol 2: In Vitro Factor XIa Inhibition Assay
This protocol outlines a typical chromogenic assay to determine the in vitro inhibitory activity of a test compound against human Factor XIa.
Materials:
-
Human Factor XIa
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4
-
Test compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in TBS.
-
In a 96-well plate, add 10 µL of the test compound dilution (or DMSO for control) to each well.
-
Add 70 µL of TBS to each well.
-
Add 10 µL of human Factor XIa solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.2 mM).
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Application Notes and Protocols for the Derivatization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, among which the benzimidazole scaffold holds a prominent position. Its structural similarity to endogenous purine bases allows for favorable interactions with a variety of biological targets. When coupled with a sulfonamide functional group, the resulting 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivatives present a versatile platform for drug discovery. These compounds have garnered interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The sulfonyl chloride moiety at the 5-position of the 2-oxobenzimidazole core serves as a reactive handle for the facile introduction of a diverse range of substituents, enabling the systematic exploration of the chemical space to optimize pharmacological activity.
This document provides detailed application notes and experimental protocols for the derivatization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride and highlights the potential therapeutic applications of the resulting sulfonamide library.
Therapeutic Potential and Key Biological Targets
Derivatives of the 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide scaffold have been investigated for a range of biological activities. The primary mechanism of action often involves the inhibition of key enzymes or the disruption of critical cellular signaling pathways.
Carbonic Anhydrase Inhibition
A significant area of interest for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). These metalloenzymes are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Derivatives of benzimidazole-sulfonamides have been explored as isoform-selective CA inhibitors, particularly targeting tumor-associated isoforms like CA IX and CA XII.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The benzimidazole scaffold is a key component of several approved kinase inhibitors. By attaching various moieties to the sulfonamide group, it is possible to generate derivatives that target the ATP-binding site of specific kinases, thereby modulating pathways involved in cell proliferation, survival, and angiogenesis. Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).
Antimicrobial Activity
The benzimidazole-sulfonamide core is also a promising scaffold for the development of novel antimicrobial agents. These compounds can interfere with essential microbial processes. For instance, they can act as folate synthesis inhibitors by targeting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial survival. The derivatization of the sulfonamide allows for the fine-tuning of the antimicrobial spectrum and potency.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides.
General Synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides
The primary method for derivatizing this compound is through its reaction with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add the base (1.5 - 2.0 equivalents) dropwise with stirring.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation
While specific quantitative data for a library of derivatives from this compound is not extensively available in the public domain, the following tables represent the expected format for presenting such data upon successful synthesis and biological evaluation.
Table 1: Synthesized 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives
| Compound ID | R¹ | R² | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1a | H | Phenyl | C₁₃H₁₁N₃O₃S | 289.31 | Data |
| 1b | H | 4-Chlorophenyl | C₁₃H₁₀ClN₃O₃S | 323.75 | Data |
| 1c | H | Benzyl | C₁₄H₁₃N₃O₃S | 303.34 | Data |
| 1d | - | Piperidin-1-yl | C₁₂H₁₅N₃O₃S | 281.33 | Data |
| ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Anticancer Activity of Sulfonamide Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 1a | Data | Data | Data |
| 1b | Data | Data | Data |
| 1c | Data | Data | Data |
| 1d | Data | Data | Data |
| Doxorubicin | Reference | Reference | Reference |
Table 3: In Vitro Antimicrobial Activity of Sulfonamide Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| 1a | Data | Data | Data |
| 1b | Data | Data | Data |
| 1c | Data | Data | Data |
| 1d | Data | Data | Data |
| Ciprofloxacin | Reference | Reference | N/A |
| Fluconazole | N/A | N/A | Reference |
Table 4: Carbonic Anhydrase Inhibition Data (Kᵢ in nM)
| Compound ID | hCA I | hCA II | hCA IX | hCA XII |
| 1a | Data | Data | Data | Data |
| 1b | Data | Data | Data | Data |
| 1c | Data | Data | Data | Data |
| 1d | Data | Data | Data | Data |
| Acetazolamide | Reference | Reference | Reference | Reference |
Visualizations
The following diagrams illustrate the general experimental workflow and a potential signaling pathway that could be targeted by these derivatives.
Caption: General workflow for the synthesis and evaluation of 2-oxo-benzoimidazole-5-sulfonamides.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by benzimidazole-sulfonamide derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates with diverse therapeutic applications. The synthetic accessibility of a wide range of sulfonamide derivatives, coupled with the proven biological relevance of the benzimidazole-sulfonamide scaffold, makes this an attractive starting point for medicinal chemistry campaigns. The protocols and conceptual framework provided herein are intended to guide researchers in the synthesis, evaluation, and optimization of these compounds for the development of next-generation therapeutics. Further exploration in this area is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides derived from the 2-oxo-2,3-dihydro-1H-benzoimidazole (benzimidazolone) scaffold are a class of compounds with significant interest in medicinal chemistry. The benzimidazolone core is a privileged structure, and its combination with the sulfonamide functional group has yielded compounds with a wide range of biological activities. These activities include potential as antibacterial, antifungal, antituberculosis, carbonic anhydrase inhibitory, and kinase inhibitory agents. This document provides detailed protocols for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides and summarizes their reported biological activities.
Biological Activities and Applications
Sulfonamides incorporating the benzimidazolone moiety have been investigated for various therapeutic applications. The following sections summarize key biological activities, with quantitative data presented in the tables below.
Antimicrobial and Antituberculosis Activity
A study by Rathod et al. explored a series of benzimidazolone derivatives, including sulfonamides, for their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis.[1] Several synthesized compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, and some exhibited promising antifungal and antituberculosis properties.[1]
Carbonic Anhydrase Inhibition
Benzimidazole-sulfonamide hybrids are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.
Kinase Inhibition
The benzimidazole scaffold is a common feature in kinase inhibitors. While direct data for sulfonamides derived from 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride is limited, related structures have been evaluated for their ability to inhibit protein kinases, which are crucial targets in oncology and inflammatory diseases.
Data Presentation
Table 1: Antimicrobial and Antituberculosis Activity of Selected Benzimidazolone Sulfonamides
| Compound ID | R-Group on Sulfonamide | M. tuberculosis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6a | 2-chlorophenyl | >6.25 | 6.25 | 6.25 | 12.5 | 25 | >100 | >100 |
| 6b | 4-chlorophenyl | 6.25 | 6.25 | 12.5 | 12.5 | 25 | >100 | >100 |
| 6c | 2-methylphenyl | >6.25 | 6.25 | 12.5 | 25 | 50 | >100 | >100 |
| 6d | 4-methylphenyl | 6.25 | 6.25 | 6.25 | 12.5 | 25 | >100 | >100 |
| 6e | 2-nitrophenyl | 6.25 | 12.5 | 25 | 25 | 50 | >100 | >100 |
| 6f | 3-nitrophenyl | >6.25 | 12.5 | 25 | 25 | 50 | >100 | >100 |
| 6g | 4-nitrophenyl | 6.25 | 6.25 | 12.5 | 12.5 | 25 | >100 | >100 |
Source: Adapted from Rathod et al., 2012.[1]
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides from this compound and a primary or secondary amine.
Protocol 1: General Procedure for the Synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, benzylamine, etc.)
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), dilute solution
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).
-
Dissolve the sulfonyl chloride in anhydrous tetrahydrofuran (THF).
-
To this solution, add the desired primary or secondary amine (1.1 eq.).
-
-
Addition of Base and Catalyst:
-
Slowly add pyridine (1.5 eq.) to the reaction mixture.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for approximately 6 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[1]
-
-
Characterization:
-
Characterize the purified sulfonamide product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides.
Potential Signaling Pathway Inhibition
Caption: Proposed mechanism of action for benzimidazolone sulfonamides as kinase inhibitors.
References
Application Notes and Protocols: N-Arylation of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents. The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug development. This document provides a detailed experimental procedure for the N-arylation of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, a versatile building block for creating a library of N-aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides. These target compounds are of interest for their potential biological activities.
The described protocol is based on established copper-catalyzed C-N cross-coupling methodologies, which offer a robust and general approach for the formation of N-aryl sulfonamides.[1][2] This method avoids the use of harsh reaction conditions and provides a reliable route to the desired products.
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation
This protocol describes a general method for the reaction of this compound with various aryl amines.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding aryl amine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-Dimethylformamide (DMF) to the vial via syringe. The typical concentration is 0.1 M with respect to the sulfonyl chloride.
-
Add N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq) to the reaction mixture via syringe.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for a series of N-arylation reactions.
Table 1: Representative Scope of the N-Arylation Reaction
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide | 82 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide | 78 |
| 4 | 3-Trifluoromethylaniline | N-(3-(trifluoromethyl)phenyl)-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide | 75 |
| 5 | 2-Methylaniline | N-(o-tolyl)-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide | 70 |
Table 2: Representative Characterization Data for N-phenyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.01 (s, 1H), 10.85 (s, 1H), 10.35 (s, 1H), 7.55 (dd, J = 8.4, 1.9 Hz, 1H), 7.49 (d, J = 1.9 Hz, 1H), 7.25 – 7.18 (m, 2H), 7.12 (d, J = 8.4 Hz, 1H), 7.08 – 7.02 (m, 2H), 6.98 (t, J = 7.3 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 154.9, 138.2, 135.9, 131.8, 129.8, 129.1, 123.8, 122.5, 120.3, 110.2, 108.9 |
| MS (ESI) | m/z 306.1 [M+H]⁺ |
Visualizations
The following diagram illustrates the general workflow for the N-arylation of this compound.
References
Application Notes and Protocols: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride as a Building Block for 5-HT4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride as a versatile building block in the synthesis of novel ligands targeting the 5-hydroxytryptamine 4 (5-HT4) receptor. These notes are intended to guide researchers in the design, synthesis, and pharmacological evaluation of new chemical entities with potential therapeutic applications in gastrointestinal and central nervous system disorders.
Introduction
The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key modulator of neuronal activity and smooth muscle function. Its activation initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This makes the 5-HT4 receptor an attractive target for the development of agonists, partial agonists, and antagonists for various therapeutic indications. The 2-oxo-2,3-dihydro-1H-benzoimidazole (benzimidazolone) scaffold has been identified as a privileged structure in the design of potent and selective 5-HT4 receptor ligands. The sulfonyl chloride derivative at the 5-position offers a reactive handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of pharmacological properties.
5-HT4 Receptor Signaling Pathways
The 5-HT4 receptor primarily signals through the canonical Gαs-cAMP pathway. Upon agonist binding, the receptor activates the Gαs subunit of the heterotrimeric G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The accumulation of cAMP leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream effector proteins. Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of Src tyrosine kinase. Antagonists, on the other hand, bind to the receptor and prevent this agonist-induced conformational change and signaling.
Caption: 5-HT4 Receptor Signaling Pathways.
Synthetic Application of this compound
The title compound serves as a key intermediate for the synthesis of a library of 5-sulfonamide derivatives. The general synthetic approach involves the reaction of the sulfonyl chloride with a diverse range of primary and secondary amines in the presence of a suitable base. This allows for the introduction of various side chains, which can be designed to probe the ligand binding pocket of the 5-HT4 receptor.
Caption: General Synthetic Workflow.
General Protocol for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure sulfonamide derivative.
-
Characterize the final compound by NMR, Mass Spectrometry, and determine its purity by HPLC.
Pharmacological Evaluation
The newly synthesized compounds should be evaluated for their affinity and functional activity at the 5-HT4 receptor. Standard in vitro assays include radioligand binding assays to determine the binding affinity (Ki) and functional assays, such as cAMP accumulation assays, to assess agonist or antagonist properties (EC50, pA2, intrinsic activity).
Representative Pharmacological Data of Structurally Related Benzimidazolone Ligands
| Compound ID | R Group (at N1-carboxamide) | 5-HT4 Ki (nM) | 5-HT4 Functional Activity | pA2 / pKb | Intrinsic Activity (i.a.) |
| BIMU 8 | N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl) (isopropyl at N3) | ≥ 38.9 | Partial Agonist | - | 0.70 |
| 5a | N-(4-methylpiperazin-1-yl)ethyl (isopropyl at N3) | - | Partial Agonist | - | 0.94 |
| 5h | N-(4-butylpiperazin-1-yl)ethyl (isopropyl at N3) | - | Antagonist | 7.94 | - |
| DAU 6285 | N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl) (isopropyl at N3) | 181-255 | Antagonist | - | - |
| Compound A | N-(4-(cyclopropylmethyl)piperazin-1-yl)ethyl (ethyl at N3) | 6.7 | Antagonist | 7.73 | - |
| Compound B | N-(4-(cyclopropyl)piperazin-1-yl)ethyl (ethyl at N3) | 75.4 | Antagonist | 6.19 | - |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT4 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT4 receptor using a radiolabeled antagonist, such as [3H]-GR113808.[5][6][7]
Materials:
-
Cell membranes from a cell line overexpressing the human 5-HT4 receptor (e.g., CHO-K1, HEK293)
-
[3H]-GR113808 (specific activity ~70-90 Ci/mmol)
-
Unlabeled GR113808 (for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Vacuum manifold
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
25 µL of test compound at various concentrations (in assay buffer).
-
25 µL of assay buffer for total binding determination.
-
25 µL of a saturating concentration of unlabeled GR113808 (e.g., 10 µM) for non-specific binding determination.
-
50 µL of [3H]-GR113808 diluted in assay buffer to a final concentration close to its Kd (e.g., 0.2 nM).
-
100 µL of the membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Radioligand Binding Assay Workflow.
Protocol 2: cAMP Functional Assay (HTRF)
This protocol describes a competitive immunoassay in a homogeneous format (HTRF - Homogeneous Time-Resolved Fluorescence) to measure the accumulation of intracellular cAMP following 5-HT4 receptor stimulation or inhibition.[5][8][9][10]
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1, HEK293).
-
Cell culture medium and supplements.
-
5-HT4 receptor agonist (e.g., Serotonin, BIMU 8).
-
Test compounds (potential agonists or antagonists).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure for Antagonist Mode:
-
Cell Preparation: Culture cells to confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Dispense 5 µL of cell suspension into each well of a 384-well plate. Add 5 µL of the test compound at various concentrations. For control wells, add buffer (for maximum signal) or a known 5-HT4 antagonist (for minimum signal). Incubate for 15-30 minutes at room temperature.
-
Agonist Challenge: Prepare a solution of a 5-HT4 agonist at a concentration that elicits 80% of the maximal response (EC80). Add 5 µL of this agonist solution to all wells except the negative control wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.
-
Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
A decrease in the HTRF ratio corresponds to an increase in intracellular cAMP.
-
Determine the percent inhibition of the agonist-induced signal for each concentration of the test compound.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value. For antagonists, the pA2 or Kb value can be calculated using the Schild equation or the Gaddum equation, respectively.
-
Procedure for Agonist Mode:
-
Follow the same procedure as for the antagonist mode, but omit the agonist challenge step (step 3). The ability of the test compound to increase the cAMP signal above baseline indicates agonist activity. A dose-response curve can be generated to determine the EC50 and intrinsic activity relative to a full agonist.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel 5-HT4 receptor ligands. The synthetic and pharmacological protocols outlined in these application notes provide a robust framework for the design, discovery, and characterization of new chemical entities with tailored affinities and functional activities. The exploration of the sulfonamide chemical space on the benzimidazolone core holds promise for the development of next-generation therapeutics targeting the 5-HT4 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of novel therapeutic candidates derived from 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. The protocols outlined below are foundational for identifying and characterizing new chemical entities with potential applications in combating microbial infections.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the 2-oxo-2,3-dihydro-1H-benzoimidazole core, specifically through the versatile sulfonyl chloride group at the 5-position, offers a promising avenue for the development of novel antimicrobial agents. This document details the synthetic strategy for creating a library of N-substituted sulfonamide derivatives and the subsequent protocols for evaluating their antimicrobial efficacy and cytotoxicity.
Synthetic Strategy: From Core Scaffold to Diverse Library
The general synthetic approach involves the reaction of this compound with a variety of primary and secondary amines to yield a library of novel sulfonamide derivatives. This straightforward and efficient method allows for the introduction of diverse chemical functionalities, enabling a thorough investigation of structure-activity relationships (SAR).
General Synthesis Protocol for N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Amine Addition: To the solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base, such as triethylamine (1.5 equivalents), at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final sulfonamide derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Evaluation
The primary assessment of the newly synthesized compounds involves determining their ability to inhibit the growth of pathogenic bacteria. The following protocols are standard methods for antimicrobial susceptibility testing.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of the synthesized compounds is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Sulfonamide Derivatives
| Compound ID | R1 | R2 | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| BZS-01 | H | Phenyl | 16 | 64 | >128 |
| BZS-02 | H | 4-Chlorophenyl | 8 | 32 | 128 |
| BZS-03 | H | 4-Methoxyphenyl | 32 | 128 | >128 |
| BZS-04 | H | Pyridin-2-yl | 4 | 16 | 64 |
| BZS-05 | Ethyl | Ethyl | >128 | >128 | >128 |
| Ciprofloxacin | - | - | 1 | 0.5 | 1 |
Table 2: Kirby-Bauer Disk Diffusion Assay Results
| Compound ID | S. aureus (ATCC 29213) Zone of Inhibition (mm) | E. coli (ATCC 25922) Zone of Inhibition (mm) | P. aeruginosa (ATCC 27853) Zone of Inhibition (mm) |
| BZS-01 | 18 | 12 | 0 |
| BZS-02 | 22 | 15 | 8 |
| BZS-03 | 15 | 9 | 0 |
| BZS-04 | 25 | 19 | 12 |
| BZS-05 | 0 | 0 | 0 |
| Ciprofloxacin | 30 | 35 | 28 |
Experimental Protocols
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with Mueller-Hinton Broth (MHB) to obtain concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (MHB + inoculum) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the synthesized compounds and a control antibiotic onto the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Preliminary Safety Assessment: Cytotoxicity Profiling
A crucial step in drug development is to ensure that the antimicrobial compounds are not toxic to mammalian cells. The following assays provide a preliminary assessment of the cytotoxic potential of the synthesized derivatives.
Data Presentation: Cytotoxicity
The cytotoxicity of the most active antimicrobial compounds is evaluated against a human cell line.
Table 3: Cytotoxicity of Selected Compounds against HeLa Cells
| Compound ID | IC₅₀ (µg/mL) - MTT Assay | % Cytotoxicity at MIC - LDH Assay |
| BZS-02 | >100 | < 5% |
| BZS-04 | 85 | < 10% |
| Doxorubicin (Control) | 0.8 | N/A |
Experimental Protocols
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of damaged cells.
Potential Mechanism of Action
Benzimidazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. One of the proposed mechanisms for sulfonamide-containing compounds is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for nucleotide synthesis, ultimately leading to the cessation of bacterial growth.
Conclusion
The protocols and application notes presented herein provide a robust starting point for the development of novel antimicrobial agents from this compound. By systematically synthesizing a library of derivatives and evaluating their antimicrobial activity and cytotoxicity, researchers can identify promising lead compounds for further optimization and preclinical development. The investigation of structure-activity relationships will be crucial in guiding the design of next-generation antimicrobial agents with enhanced potency and safety profiles.
Synthetic Routes to Benzimidazole-Sulfonyl Hybrids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole-sulfonyl hybrids, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The information compiled herein is intended to guide researchers in the efficient preparation of these valuable scaffolds.
Introduction
Benzimidazole-sulfonyl hybrids are heterocyclic compounds that incorporate both a benzimidazole ring and a sulfonamide group. This combination of pharmacophores has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[1][2][3] The synthetic versatility of the benzimidazole core and the diverse functionalities that can be introduced via the sulfonyl group make this class of compounds a rich area for drug discovery and development.
General Synthetic Strategies
The preparation of benzimidazole-sulfonyl hybrids typically involves a two-stage synthetic approach:
-
Formation of the Benzimidazole Core: The synthesis usually begins with the construction of the benzimidazole ring system. Two classical methods are widely employed:
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2][4][5][6]
-
Weidenhagen Reaction: This approach utilizes the reaction of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[5]
-
-
Introduction of the Sulfonyl Moiety: Once the benzimidazole core is formed, the sulfonyl group is introduced, typically by reacting the benzimidazole with a sulfonyl chloride in the presence of a base.
Alternatively, one-pot synthetic strategies have been developed to streamline the process, offering advantages in terms of efficiency and reduced reaction times.[7][8][9][10][11]
Experimental Protocols
This section provides detailed, step-by-step protocols for the key synthetic transformations involved in the preparation of benzimidazole-sulfonyl hybrids.
Protocol 1: Synthesis of 2-Substituted Benzimidazoles via Phillips-Ladenburg Condensation
This protocol describes the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine and a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
4N Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol or water for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[2]
-
Add 4N HCl (approximately 5-10 mL per gram of o-phenylenediamine) or a catalytic amount of polyphosphoric acid.[2][12]
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with 10% NaOH solution until it is just alkaline to litmus paper. This will cause the crude benzimidazole to precipitate.[13]
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold water.[13]
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or water.[14][15]
Protocol 2: N-Sulfonylation of Benzimidazoles
This protocol details the introduction of a sulfonyl group onto a pre-formed benzimidazole ring.
Materials:
-
2-Substituted benzimidazole
-
Aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ice-water bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the 2-substituted benzimidazole (1.0 eq) in pyridine or a suitable solvent like DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the sulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by pouring the mixture into ice-water.
-
If using DCM as the solvent, extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator.
-
If using pyridine or DMF, the product may precipitate upon addition to ice-water. Collect the solid by filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative benzimidazole-sulfonyl hybrids, providing a basis for comparison of different synthetic strategies.
| Entry | Benzimidazole Core | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzimidazole | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | - | General Protocol |
| 2 | 2-Methylbenzimidazole | Benzenesulfonyl chloride | Triethylamine | DMF | 12 | Good | [3] |
| 3 | 2-Phenylbenzimidazole | 4-Nitrobenzenesulfonyl chloride | Potassium carbonate | Acetone | 24 | - | General Protocol |
Yields are reported as described in the cited literature; "-" indicates data not specified.
Purification Techniques
Column Chromatography:
Crude products can be purified by column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve optimal separation.[16][17][18][19]
Recrystallization:
Recrystallization is a common method for purifying solid benzimidazole-sulfonyl hybrids. Suitable solvents include ethanol, methanol, water, or mixtures thereof.[14][15][20] For colored impurities, treatment with activated charcoal during recrystallization can be effective.[15]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the two-step synthesis of benzimidazole-sulfonyl hybrids.
Caption: General two-step synthesis of benzimidazole-sulfonyl hybrids.
Signaling Pathways
Benzimidazole-sulfonyl hybrids have been shown to interact with various biological targets. The following diagrams illustrate some of the key signaling pathways that are modulated by these compounds.
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival and proliferation and is a common target for anticancer drugs.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Raf/MEK/ERK Signaling Pathway
This pathway is another critical regulator of cell growth and is frequently dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A one-pot synthesis of benzimidazoles via aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines catalyzed by [MIMPs]+Cl-/NaNO2/TEMPO | Semantic Scholar [semanticscholar.org]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. ijcrt.org [ijcrt.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[3] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors (CAIs), with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[4][5]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] The incorporation of a sulfonamide group onto a 2-oxo-2,3-dihydro-1H-benzoimidazole core presents a promising strategy for the development of novel and potentially selective CAIs. This document provides detailed protocols for the synthesis of a library of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides starting from the key intermediate, 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS 53439-87-5), and for their subsequent biological evaluation as carbonic anhydrase inhibitors.
Synthesis of N-Substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides
The general synthetic route involves the reaction of this compound with a variety of primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for the synthesis of target sulfonamides.
Quantitative Data Summary
The inhibitory potency of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is a critical determinant of their therapeutic potential. The following table presents representative inhibition data (Ki values in nM) for a series of structurally related benzimidazole-6-sulfonamides against four physiologically relevant hCA isoforms: hCA I, hCA II (cytosolic), and hCA IX and hCA XII (transmembrane, tumor-associated).[6] This data is provided as an illustrative example of the expected potency and selectivity for compounds derived from the this compound scaffold.
Table 1: Inhibitory Potency (Ki, nM) of Representative Benzimidazole-Sulfonamides against hCA Isoforms I, II, IX, and XII.[6]
| Compound | R-group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | 4-Hydroxyphenyl | 112 | 8.9 | 25.3 | 4.8 |
| 2 | 4-Methoxyphenyl | 121 | 10.2 | 28.1 | 5.2 |
| 3 | 4-Fluorophenyl | 98 | 7.5 | 21.9 | 4.1 |
| 4 | 4-Chlorophenyl | 105 | 8.1 | 23.7 | 4.5 |
| 5 | 3,4-Dimethoxyphenyl | 150 | 15.8 | 35.6 | 7.9 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Disclaimer: The data presented in this table is for 2-substituted-benzimidazole-6-sulfonamides and is intended to be illustrative of the potential activity of the 5-sulfonamide analogues.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides
This protocol describes a general method for the synthesis of the target sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the appropriate primary or secondary amine (1.1 equivalents) to the solution, followed by the dropwise addition of pyridine or triethylamine (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol outlines the method for determining the inhibitory activity of the synthesized compounds against various CA isoforms using a stopped-flow CO₂ hydration assay.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized inhibitor compounds dissolved in DMSO
-
HEPES buffer (pH 7.4)
-
Phenol red indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The enzyme activity is monitored by the change in absorbance of a pH indicator (phenol red) over time.
-
All measurements are performed at 25 °C.
-
Prepare a solution containing HEPES buffer, the CA isoform, and the pH indicator in the observation cell of the stopped-flow instrument.
-
In a separate syringe, prepare the CO₂-saturated water (substrate).
-
To determine the IC₅₀ values, pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂ substrate solution.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm.
-
The initial rates of the reaction are calculated from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the specific CA isoform.
Visualizations
Caption: Workflow from synthesis to lead optimization.
Caption: General mechanism of CA inhibition by sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions with 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
Welcome to the technical support center for 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this reagent in your synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can stem from several factors. Here are the most common causes and their respective solutions:
-
Poor Quality of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze over time. It is crucial to use a high-purity, dry reagent. If the quality is uncertain, consider purchasing a fresh batch or purifying the existing stock.
-
Presence of Water in the Reaction: The presence of even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Running the reaction at a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can help to control the reaction rate and minimize side reactions. After the initial addition, allowing the reaction to slowly warm to room temperature can then drive it to completion.
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Incorrect Stoichiometry or Base: Using an appropriate amount of a suitable base is critical to neutralize the HCl generated during the reaction. Tertiary amines like triethylamine or pyridine are commonly used. An excess of the amine nucleophile can sometimes be beneficial, but this is substrate-dependent.
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to stall, you might consider extending the reaction time or gently warming the mixture.
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:
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Di-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, leading to the formation of a di-sulfonamide. To minimize this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature. This maintains a low concentration of the sulfonyl chloride, favoring the mono-sulfonylation product.
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Hydrolysis of the Sulfonyl Chloride: As mentioned, hydrolysis to the sulfonic acid is a major side reaction. Strict anhydrous conditions are the best preventative measure.
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Reaction with the Benzimidazole N-H: The benzimidazole ring of the sulfonyl chloride itself contains N-H bonds which could potentially react under certain conditions, leading to polymerization or other side products. Using a non-nucleophilic base and controlled temperature can help to minimize this.
Q3: My product is difficult to purify. What are the recommended purification methods?
A3: The purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding. Here are some common and effective purification techniques:
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Aqueous Workup: After the reaction is complete, quenching with water or a dilute acid can help to remove the base and any unreacted amine. The product can then be extracted into an organic solvent.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective way to obtain highly pure material.
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Column Chromatography: For non-crystalline products or for the removal of closely-related impurities, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 4°C) and in a dry environment.[1]
Q2: What are the typical reaction conditions for the synthesis of a sulfonamide using this reagent?
A2: A typical reaction involves dissolving the amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of a base like triethylamine or pyridine. The reaction mixture is then cooled to 0°C before the dropwise addition of a solution of this compound in the same solvent. The reaction is then typically allowed to warm to room temperature and stirred until completion.
Q3: Is this compound compatible with all types of amines?
A3: This reagent will react with primary and secondary amines to form sulfonamides. It is generally unreactive with tertiary amines, although a salt may form. The reactivity with different amines can vary depending on their nucleophilicity and steric hindrance.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes the general reaction parameters for the synthesis of sulfonamides from this compound and an amine. Please note that optimal conditions may vary depending on the specific amine substrate.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | Aprotic and able to dissolve both reactants. |
| Base | Triethylamine (1.2-1.5 eq.) or Pyridine (2-3 eq.) | Neutralizes the HCl byproduct. |
| Temperature | 0 °C for addition, then warm to room temperature | Controls the initial reaction rate and prevents side reactions. |
| Reaction Time | 2-24 hours | Substrate dependent, monitor by TLC or LC-MS. |
| Workup | Aqueous wash (e.g., 1M HCl, sat. NaHCO₃, brine) | Removes excess reagents and byproducts. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary or Secondary Amine
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To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the amine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, approximately 0.1 M).
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Add triethylamine (1.2 eq.) to the solution and stir.
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Cool the reaction mixture to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
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Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
References
Technical Support Center: Purification of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride and its derivatives. The information provided is intended to help overcome common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the inherent reactivity of the sulfonyl chloride group and the physicochemical properties of the benzimidazole core. Key issues include:
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Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is often the main source of impurity.
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Co-precipitation of Impurities: During crystallization or precipitation, impurities may become trapped within the product's crystal lattice, making them difficult to remove.
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Thermal Instability: Some derivatives may be sensitive to heat, leading to degradation during solvent removal or distillation.
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Formation of Isomeric Impurities: Due to tautomerism in the benzimidazole ring system, reactions such as sulfonylation can sometimes lead to the formation of difficult-to-separate isomers.
Q2: What are the common impurities I should expect?
A2: Besides starting materials and reagents, the most common impurity is the corresponding sulfonic acid (2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid), formed via hydrolysis. Other potential impurities could arise from side-reactions, such as bis-sulfonylation if primary or secondary amines are present in the reaction mixture.
Q3: What are the recommended storage conditions for these compounds?
A3: To minimize degradation, this compound and its derivatives should be stored in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). Tightly sealed containers are crucial to prevent moisture ingress. Some suppliers recommend cold-chain transportation.
Q4: Can I use chromatography for purification?
A4: Yes, column chromatography is a viable purification method. However, the choice of stationary and mobile phases is critical. Silica gel can be used, but its acidic nature and water content can promote hydrolysis of the sulfonyl chloride. Using deactivated (e.g., with a non-nucleophilic base) or anhydrous silica and dry solvents is recommended. Reverse-phase chromatography can also be an option.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Hydrolysis: Significant conversion of the sulfonyl chloride to the sulfonic acid. 2. Product Loss During Extraction: The product may have some water solubility, leading to loss in aqueous washes. 3. Adsorption on Silica Gel: Irreversible binding to the stationary phase during chromatography. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform reactions under an inert atmosphere. Minimize exposure to moisture during workup. 2. Use brine washes to reduce the solubility of the product in the aqueous phase. Back-extract the aqueous layer with a suitable organic solvent. 3. Deactivate the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by flushing with the eluent. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent molecules preventing crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. | 1. Dry the product under high vacuum for an extended period. Co-evaporation with a solvent in which the product is soluble but the impurity is not can be effective. 2. Attempt purification by a different method (e.g., chromatography if recrystallization failed). Trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization and remove soluble impurities. |
| Multiple Spots on TLC, Even After Purification | 1. On-plate Decomposition: The compound may be degrading on the silica gel TLC plate. 2. Isomeric Products: Formation of regioisomers during the synthesis. 3. Incomplete Reaction or Side Reactions: Presence of unreacted starting materials or byproducts. | 1. Spot the TLC plate and develop it immediately. Use a less acidic stationary phase if available. 2. Optimize reaction conditions to favor the formation of a single isomer. Careful selection of the chromatographic system may be required to separate the isomers. 3. Re-purify using a different chromatographic system or by recrystallization from a different solvent system. |
| Product Purity Decreases Over Time | 1. Hydrolysis from Atmospheric Moisture: Gradual reaction with water from the air. 2. Decomposition: The compound may be inherently unstable under storage conditions. | 1. Store the purified compound in a desiccator under an inert atmosphere. 2. If the compound is intended for immediate use, prepare it fresh. For longer-term storage, consider converting it to a more stable derivative if possible. |
Experimental Protocols
General Protocol for Purification by Recrystallization
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Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethyl acetate, acetonitrile, dichloromethane, and mixtures thereof with non-polar solvents like hexanes or heptane.
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Dissolution: In a dry flask, dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.
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Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (including charcoal, if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
General Protocol for Purification by Column Chromatography
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Stationary Phase Preparation: Use silica gel as the stationary phase. To minimize hydrolysis, it is advisable to use anhydrous silica gel or to dry it in an oven before use.
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Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. Common eluents include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
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Column Packing: Pack the column with the chosen stationary phase and eluent, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
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Drying: Dry the purified product under high vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Solvent A) | User Input | User Input | User Input | e.g., Slow cooling yielded large needles. |
| Recrystallization (Solvent B) | User Input | User Input | User Input | e.g., Oiled out initially, then solidified. |
| Column Chromatography (System A) | User Input | User Input | User Input | e.g., Some streaking observed on TLC. |
| Column Chromatography (System B) | User Input | User Input | User Input | e.g., Good separation from baseline impurity. |
Visualizations
Technical Support Center: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing or using this compound?
A1: The most prevalent side product is the corresponding sulfonic acid, 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid. This is formed through the hydrolysis of the sulfonyl chloride group in the presence of water.[1][2][3] It is crucial to maintain anhydrous conditions throughout the reaction and workup to minimize its formation.[1]
Q2: I observe a significant amount of an insoluble, high-molecular-weight impurity. What could it be?
A2: This is likely a result of intermolecular side reactions, such as dimerization or polymerization. The benzimidazole ring contains nucleophilic nitrogen atoms that can react with the highly electrophilic sulfonyl chloride of another molecule. This is particularly problematic at elevated temperatures or high concentrations.
Q3: My reaction is sluggish and does not go to completion. What are the possible reasons?
A3: Incomplete conversion can be due to several factors:
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Insufficiently activated sulfonating agent: If you are preparing the sulfonyl chloride from the corresponding sulfonic acid, ensure your chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) is fresh and active.
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Low reaction temperature: While low temperatures can help control exotherms and side reactions, they can also significantly slow down the desired reaction.[1] Gradual warming or optimization of the reaction temperature may be necessary.
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Poor solubility of starting materials: Ensure that your starting material is adequately dissolved or suspended in the reaction solvent to allow for an efficient reaction.
Q4: Can I purify this compound using column chromatography?
A4: While some sulfonyl chlorides can be purified by silica gel chromatography, it is often challenging due to their reactivity.[4] The acidic nature of silica gel can promote hydrolysis back to the sulfonic acid. If chromatography is necessary, it should be performed quickly with a non-polar eluent system, and the silica gel should be neutralized beforehand (e.g., with triethylamine in the eluent).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Formation of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid
| Symptom | Possible Cause | Recommended Solution |
| Oily or gummy product that is difficult to solidify. | Presence of the more polar and water-soluble sulfonic acid. | 1. Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Controlled Work-up: Quench the reaction by pouring it onto crushed ice to minimize hydrolysis of the product.[1] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[1][3] 3. Purification: The crude product can be washed with cold water or a dilute HCl solution to remove the more water-soluble sulfonic acid.[1] |
| TLC analysis shows a spot at the baseline that does not move with non-polar eluents. | The sulfonic acid is highly polar and will adhere strongly to the silica gel. | Use a more polar eluent system (e.g., with methanol or acetic acid) to visualize the sulfonic acid spot, confirming its presence. |
Issue 2: Dimerization and Polymerization
| Symptom | Possible Cause | Recommended Solution |
| Formation of an insoluble precipitate during the reaction or work-up. | Intermolecular reaction between the benzimidazole nitrogen and the sulfonyl chloride. | 1. Control Reaction Temperature: Maintain a low temperature throughout the reaction to minimize the rate of this side reaction. 2. Use a Protecting Group: The benzimidazole nitrogens can be protected prior to the sulfonation/chlorination step. Common protecting groups for benzimidazoles include Boc, Cbz, or a simple alkyl group. 3. Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions. |
| The desired product is obtained in low yield, with a significant amount of insoluble material. | The desired product has polymerized. | Optimize the reaction conditions as described above. If the issue persists, a protecting group strategy is the most robust solution. |
Experimental Protocols
General Protocol for the Synthesis of this compound from the corresponding sulfonic acid
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid (1.0 eq).
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Chlorination: Add excess thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
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Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl sulfonate by LC-MS.
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Work-up: After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., toluene, dichloromethane).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Main reaction and side product formation pathways.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during sulfonamide synthesis. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing sulfonamides?
The most prevalent and classic method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
Q2: What are the primary side reactions to be aware of during sulfonamide synthesis with primary amines?
The main side reactions include:
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Di-sulfonylation: Primary amines possess two N-H bonds. Under certain conditions, both can react with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.[1][3]
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Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][2]
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Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[1]
Q3: How can I monitor the progress of my reaction and identify potential side products?
Various analytical techniques can be employed to monitor the reaction's progress and identify products and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of the reaction mixture.[1] For rapid, qualitative monitoring, Thin-Layer Chromatography (TLC) is a commonly used technique.[1]
Q4: What are some modern alternatives to the classical sulfonyl chloride method?
To overcome the limitations of using often harsh conditions and hazardous reagents like chlorosulfonic acid to prepare sulfonyl chlorides, several alternative methods have been developed[2][4]:
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Synthesis from thiols: This involves the oxidation of thiols to sulfonyl chlorides.[2]
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Synthesis from sulfonic acids or their salts: This provides a more direct pathway to sulfonamides.[2]
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Using SO₂ surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) serve as a safer alternative to gaseous sulfur dioxide.[2]
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Palladium-catalyzed cross-coupling reactions: These methods couple aryl halides or boronic acids with sulfonamides, although the lower nucleophilicity of sulfonamides can be a challenge.[2]
Troubleshooting Guide
This guide addresses common problems encountered during sulfonamide synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: Hydrolysis due to improper storage or exposure to moisture.[1] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient amines can have low nucleophilicity.[1] 3. Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion.[1] | 1. Use fresh or recently purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[1] 2. Increase the reaction temperature or use a more forcing solvent. Catalytic methods may also enhance reactivity.[1] 3. Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base.[1] |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using a stoichiometric excess of sulfonyl chloride can drive the formation of the di-sulfonylated product.[1] 2. High Reaction Temperature: Elevated temperatures can sometimes favor the second sulfonylation.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation.[1] | 1. Use a 1:1 ratio or a slight excess of the amine to the sulfonyl chloride.[1] 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting amine has been consumed.[1] |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1] 2. Use of a Protic Solvent: Solvents such as ethanol or methanol may contain trace amounts of water.[1] | 1. Use anhydrous solvents and thoroughly dry all glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] 2. Switch to an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] |
| Formation of an Unidentified Byproduct (Potential Sulfonate Ester) | 1. Alcohol as Solvent or Impurity: The sulfonyl chloride is reacting with an alcohol.[1] | 1. Avoid using alcoholic solvents. If their use is necessary, employ a large excess of the amine and a non-nucleophilic base.[1] |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired sulfonamide and side products may have similar Rf values on TLC, making chromatographic separation challenging. 2. Unreacted Starting Materials: An incomplete reaction will leave starting materials that require removal. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative or complementary purification method. 2. Ensure the reaction goes to completion by monitoring with TLC or HPLC. Adjust stoichiometry or reaction time if necessary. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the yield of N-phenylbenzenesulfonamide from the reaction of aniline and benzenesulfonyl chloride under various conditions, illustrating the impact of the chosen base and solvent.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | - | 0-25 | - | 100 | [5] |
| 2 | Triethylamine | THF | RT | 6 | 86 | [5] |
| 3 | Triethylamine | Diethyl ether | 0 | - | 85 | [5] |
| 4 | Triethylamine | DCM | - | - | 85 | [5] |
| 5 | Na₂CO₃ | 50% THF/H₂O | RT | - | 60-90 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of Sulfonamides from a Sulfonyl Chloride and a Primary Amine[2]
This protocol outlines a standard procedure for the synthesis of sulfonamides.
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Reaction Setup:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Add a suitable base (e.g., triethylamine (1.2 eq) or pyridine (2.0 eq)) to the solution and stir.
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Cooling:
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Cool the reaction mixture to 0 °C in an ice bath.
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Sulfonyl Chloride Addition:
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Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
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Reaction:
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Allow the reaction to warm to room temperature and stir for 2-24 hours.
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Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
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Workup:
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Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[2]
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If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
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Purification:
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Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
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Protocol 2: Purification of Sulfonamides by Recrystallization[6]
Recrystallization is a powerful technique for purifying solid compounds.
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Solvent Selection:
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Dissolution:
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Place the crude sulfonamide in an Erlenmeyer flask.
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Add the minimum amount of the chosen solvent and heat the mixture with stirring until the solvent is gently boiling and all the solid has dissolved.[6]
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Decolorization (if necessary):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes while stirring.[6]
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Hot Filtration:
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If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
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Crystallization:
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Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature to form crystals.[6]
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Isolation and Washing:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.[6]
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Drying:
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Dry the purified crystals on the filter paper or in a desiccator to remove residual solvent.[6]
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Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
References
stability of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this compound in your research.
Stability Profile
This compound is an important intermediate in pharmaceutical synthesis. As a heteroaromatic sulfonyl chloride, its stability is a critical factor for successful experimental outcomes. The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, a reaction that is sensitive to moisture, pH, and temperature.
General Stability Considerations for Heteroaromatic Sulfonyl Chlorides:
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Moisture Sensitivity: Sulfonyl chlorides readily react with water, leading to the formation of the inactive sulfonic acid. Therefore, it is imperative to handle the compound under anhydrous conditions.
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Thermal Lability: Elevated temperatures can accelerate the degradation of sulfonyl chlorides. It is recommended to store the compound at low temperatures (typically 2-8°C) and avoid prolonged exposure to heat during experimental procedures.
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pH Dependence: The rate of hydrolysis is significantly influenced by pH. While specific data for this compound is limited, sulfonyl chlorides are generally more susceptible to hydrolysis under neutral to basic conditions. Acidic conditions may offer greater stability against hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in sulfonamide synthesis | 1. Degradation of the sulfonyl chloride due to moisture. 2. Reaction temperature is too high, causing decomposition. 3. Incomplete reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain a low reaction temperature, typically 0°C to room temperature, depending on the specific reaction. 3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). |
| Formation of sulfonic acid as a major byproduct | Hydrolysis of the sulfonyl chloride by water present in the reaction mixture. | Rigorously exclude moisture from the reaction. Use freshly distilled anhydrous solvents. Dry all reagents thoroughly. |
| Inconsistent reaction outcomes | Variability in the quality and stability of the starting sulfonyl chloride. | Purchase from a reputable supplier and store the compound under the recommended conditions (2-8°C, under inert gas). It is advisable to test the purity of the sulfonyl chloride before use, especially if it has been stored for an extended period. |
| Difficulty in purifying the final product | Presence of unreacted sulfonyl chloride or its sulfonic acid byproduct. | Quench the reaction carefully with water or a basic solution to hydrolyze any remaining sulfonyl chloride. The resulting sulfonic acid can often be removed by aqueous extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a refrigerated temperature of 2-8°C.[1] This minimizes degradation from moisture and heat.
Q2: How can I minimize the hydrolysis of the sulfonyl chloride during my reaction?
A2: To minimize hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere. Reactions should ideally be run at low temperatures.
Q3: What solvents are compatible with this compound?
A3: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are generally compatible. The choice of solvent will depend on the specific reaction conditions and the solubility of other reactants.
Q4: Is this compound stable in solution?
A4: The stability of the compound in solution depends on the solvent and the presence of nucleophiles, especially water. Solutions should be prepared fresh and used immediately. If storage is necessary, it should be for a short duration at low temperature in an anhydrous, aprotic solvent.
Q5: What are the primary degradation products I should look for?
A5: The most common degradation product is the corresponding 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonic acid, formed via hydrolysis. Depending on the reaction conditions, other byproducts may also be formed.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of the compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
High-purity water
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
4. Forced Degradation Studies:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified period, taking samples at various time points.
-
Neutralize each sample with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light for a specified period.
-
Withdraw samples at different time intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
At various time points, dissolve a weighed amount of the stressed solid in anhydrous acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
5. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Primary degradation pathway via hydrolysis.
References
Technical Support Center: Scaling Up the Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl Chloride Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride and its derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges encountered during laboratory and scale-up production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My reaction to produce this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this chlorosulfonation reaction can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a slight increase in reaction time or temperature, but be cautious as this may lead to side product formation.
-
-
Hydrolysis of the sulfonyl chloride: The product is sensitive to moisture.
-
Solution: Use anhydrous conditions. All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal reaction temperature: The temperature for chlorosulfonation is critical.
-
Solution: The reaction with chlorosulfonic acid is typically performed at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and minimize side-product formation. Gradually warming to room temperature might be necessary to drive the reaction to completion.
-
-
Improper work-up: The product can be lost or hydrolyzed during the work-up procedure.
-
Solution: The work-up should be performed quickly and at a low temperature. Quenching the reaction mixture by pouring it onto crushed ice is a common method. The precipitated product should be filtered and dried promptly.
-
Issue 2: Formation of Diaryl Sulfone Byproduct
Q: I am observing a significant amount of a diaryl sulfone impurity in my product. How can I minimize its formation?
A: Diaryl sulfone formation is a common side reaction in sulfonation, arising from the reaction of the desired sulfonyl chloride with another molecule of the starting material.
-
Control of Stoichiometry: An excess of the sulfonating agent can promote the formation of the diaryl sulfone.
-
Solution: Use a stoichiometric amount or a slight excess of chlorosulfonic acid. Carefully control the addition of the sulfonating agent to the reaction mixture.
-
-
Reaction Temperature: Higher temperatures can favor the formation of the sulfone byproduct.
-
Solution: Maintain a low reaction temperature throughout the addition of the chlorosulfonic acid and during the initial phase of the reaction.
-
Issue 3: Difficulties in Purifying the Final Sulfonamide Derivatives
Q: I am struggling with the purification of my final 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivatives. What are the recommended purification methods?
A: Purification of sulfonamide derivatives can be challenging due to their polarity and potential for hydrogen bonding.
-
Crystallization: This is often the most effective method for purifying solid sulfonamides.
-
Solution: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography is a viable option.
-
Solution: Use silica gel as the stationary phase and a solvent system of appropriate polarity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
-
-
Washing: Crude products can often be purified by washing with appropriate solvents to remove unreacted starting materials and byproducts.
-
Solution: If the desired product is a solid, washing with water can remove water-soluble impurities. Washing with a non-polar solvent like diethyl ether or hexanes can remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the synthesis of the starting material, 2-oxo-2,3-dihydro-1H-benzoimidazole?
A1: A common and effective method is the cyclization of 1,2-diaminobenzene with urea. This reaction is typically carried out by heating the two reagents together, often without a solvent, or in a high-boiling solvent like ethylene glycol.
Q2: What are the key safety precautions to take when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure that all glassware is dry and that the reaction is protected from moisture.
Q3: How can I monitor the progress of the reaction between this compound and an amine?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials (the sulfonyl chloride and the amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q4: What are some common side reactions when preparing sulfonamide derivatives from the sulfonyl chloride?
A4: Besides the desired sulfonamide, potential side reactions include the hydrolysis of the sulfonyl chloride back to the sulfonic acid if water is present. If the amine starting material has other reactive functional groups, these may also react. Using an excess of the amine can sometimes lead to the formation of a double-sulfonated product if the amine has more than one reactive site.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Expected Yield (%) | Reference |
| Reagents | 2-oxo-2,3-dihydro-1H-benzoimidazole, Chlorosulfonic acid | - | General Procedure |
| Stoichiometry | 1 : 4-5 (Substrate : Chlorosulfonic acid) | 70-85 | Inferred |
| Temperature | 0-5 °C for addition, then RT | - | Inferred |
| Reaction Time | 2-4 hours | - | Inferred |
| Work-up | Quenching on ice, filtration | - | Inferred |
Table 2: Representative Reaction Conditions for the Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives
| Parameter | Condition | Expected Yield (%) | Reference |
| Reagents | This compound, Amine | - | General Procedure |
| Stoichiometry | 1 : 1.1-1.2 (Sulfonyl chloride : Amine) | 60-90 | Inferred |
| Solvent | Dichloromethane, Pyridine, or THF | - | Inferred |
| Base | Pyridine or Triethylamine | - | Inferred |
| Temperature | 0 °C to Room Temperature | - | Inferred |
| Reaction Time | 2-12 hours | - | Inferred |
Experimental Protocols
Protocol 1: Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole
-
Materials: 1,2-Diaminobenzene (10.8 g, 0.1 mol), Urea (12.0 g, 0.2 mol).
-
Procedure:
-
In a 250 mL round-bottom flask, combine 1,2-diaminobenzene and urea.
-
Heat the mixture in an oil bath at 150-160 °C for 2-3 hours. The mixture will melt and then solidify.
-
Allow the flask to cool to room temperature.
-
Add 100 mL of water to the solid mass and heat to boiling.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystalline product by filtration, wash with cold water, and dry in an oven at 100 °C.
-
Expected yield: 11-12 g (82-90%).
-
Protocol 2: Synthesis of this compound
-
Materials: 2-oxo-2,3-dihydro-1H-benzoimidazole (13.4 g, 0.1 mol), Chlorosulfonic acid (58.3 g, 0.5 mol).
-
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add finely powdered 2-oxo-2,3-dihydro-1H-benzoimidazole in portions over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide.
-
Expected yield: 16-19 g (70-82%).
-
Protocol 3: General Procedure for the Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives
-
Materials: this compound (2.33 g, 0.01 mol), appropriate amine (0.011 mol), Pyridine or Triethylamine (2 mL), Dichloromethane (50 mL).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve the amine in dichloromethane.
-
Add the base (pyridine or triethylamine).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of this compound in dichloromethane dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours (monitor by TLC).
-
Wash the reaction mixture with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Visualizations
Technical Support Center: Alternative Catalysts for Reactions Involving 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions with 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, primarily focusing on sulfonamide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the limitations of using traditional bases like pyridine or triethylamine for sulfonamide synthesis with this compound?
A1: While pyridine and triethylamine are commonly used, they can lead to several issues. These include long reaction times, the need for high temperatures, and potential side reactions such as the formation of undesired by-products. For complex or sensitive substrates, these conditions can result in low yields and difficult purification.
Q2: Are there any metal-free catalytic alternatives for promoting sulfonamide formation with this sulfonyl chloride?
A2: Yes, organocatalysts present a viable metal-free alternative. While specific examples with this compound are not extensively documented, catalysts like 4-dimethylaminopyridine (DMAP) used in stoichiometric or catalytic amounts can significantly accelerate the reaction. Additionally, photoredox catalysis using organic dyes like eosin Y has been shown to be effective for sulfonylation reactions under mild, environmentally friendly conditions.[1]
Q3: Can transition metal catalysts be employed for coupling reactions involving this compound?
A3: Transition metal catalysts, particularly those based on palladium and copper, are widely used for C-N cross-coupling reactions to form sulfonamides, though typically starting from aryl halides and sulfonamides.[2] However, their direct use as catalysts for the reaction between a sulfonyl chloride and an amine is less common but conceivable. For instance, copper-based catalysts have been shown to be effective for the arylation of sulfonamides.[2][3] Researchers might explore adapting these systems, for example, by using a copper(I) salt in the presence of a suitable ligand.
Q4: My reaction is sluggish or gives a low yield. What are the first troubleshooting steps I should take?
A4: Low yields in sulfonamide synthesis can stem from several factors.[4] First, verify the purity of your starting materials. This compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure your amine and solvent are anhydrous.[4] Next, consider the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of starting materials or products.[4] Finally, evaluate your choice of base. A base that is too weak may not sufficiently activate the amine, while a base that is too strong could promote side reactions.[4]
Troubleshooting Guide
This guide addresses common problems encountered during sulfonylation reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or hydrolyzed sulfonyl chloride. | Use fresh or properly stored sulfonyl chloride. Confirm purity via analytical methods like NMR or melting point. |
| Low nucleophilicity of the amine. | Consider using a stronger, non-nucleophilic base to enhance the amine's reactivity. Alternatively, explore catalytic systems known to activate less nucleophilic amines. | |
| Sub-optimal reaction temperature. | Perform a temperature screen to find the optimal balance between reaction rate and stability of the components. Some reactions benefit from starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature or higher.[4] | |
| Inappropriate solvent. | Ensure the solvent is anhydrous and inert to the reactants. Common choices include dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). | |
| Formation of Multiple Side Products | Reaction with the benzimidazole N-H. | If the reaction is intended at the sulfonyl chloride, the N-H protons on the benzimidazole ring could potentially react. Protecting the benzimidazole nitrogen prior to the sulfonylation reaction may be necessary depending on the reaction conditions and the nucleophile used. |
| Di-sulfonylation of primary amines. | Use a stoichiometric amount of the sulfonyl chloride or a slight excess of the amine to minimize the formation of the di-sulfonated product. | |
| Hydrolysis of the sulfonyl chloride. | As mentioned, ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Product Purification | Unreacted starting materials. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider adding more of the excess reagent or a catalyst. |
| By-products with similar polarity to the product. | Explore different chromatographic conditions (e.g., solvent systems, stationary phases). Recrystallization can also be an effective purification method for solid products. |
Alternative Catalyst Systems: A Comparative Overview
While direct comparative studies on this compound are limited, the following table summarizes general alternative catalytic systems for sulfonamide bond formation that researchers can adapt and optimize for this specific substrate.
| Catalyst System | Catalyst Loading (mol%) | Typical Solvent | Temperature (°C) | Advantages | Potential Challenges for Adaptation |
| DMAP (Organocatalyst) | 5 - 20 | DCM, ACN | 0 - RT | Metal-free, mild conditions, readily available. | May require stoichiometric amounts for less reactive amines. |
| Copper(I) Iodide / Ligand | 1 - 10 | Dioxane, Toluene | 80 - 110 | Effective for a range of amines.[3] | Requires screening of ligands and bases for optimal performance with the specific substrate. |
| Palladium / Buchwald Ligands | 1 - 5 | Toluene, Dioxane | 80 - 120 | Broad substrate scope for C-N coupling.[2] | Typically used for coupling aryl halides with sulfonamides, adaptation for sulfonyl chloride reactions would be novel. |
| Photoredox Catalyst (e.g., Eosin Y) | 1 - 5 | MeCN/H₂O | RT | Green, mild conditions, visible light source.[1] | Reaction mechanism is substrate-dependent and may require optimization of light source and reaction time. |
Experimental Protocols
General Protocol for DMAP-Catalyzed Sulfonamide Synthesis:
-
To a stirred solution of the amine (1.0 equiv) and 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for DMAP-catalyzed sulfonamide synthesis.
References
Technical Support Center: Overcoming Poor Solubility of Benzimidazole Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with benzimidazole precursors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My ortho-phenylenediamine precursor has poor solubility in my reaction solvent. What are my initial steps?
A1: Poor solubility of ortho-phenylenediamine and its derivatives can be a common issue. Initial troubleshooting steps should involve a systematic approach to enhance solubility:
-
Solvent Screening: The choice of solvent is critical. While non-polar solvents may be used, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often effective. For greener synthesis, polyethylene glycol (PEG)-400 has been shown to be an effective medium.[1][2] It is also worth considering a combination of solvents. For instance, a mixture of acetone and methanol can sometimes improve the rate of dissolution.[3]
-
Heating: Gently heating the solvent while stirring can significantly increase the solubility of your precursor. However, be mindful of the thermal stability of your specific ortho-phenylenediamine derivative.
-
pH Adjustment: Since ortho-phenylenediamines are basic, their solubility can be increased in acidic conditions due to the formation of a more soluble salt.[1] A small amount of a suitable acid might aid in dissolution, but this must be compatible with your overall reaction scheme.
Q2: I am using a substituted benzaldehyde as a precursor, and it is not dissolving well. What can I do?
A2: The solubility of substituted benzaldehydes can vary greatly depending on the nature of the substituent.
-
Co-solvents: Employing a co-solvent system is a common strategy.[4] For example, if your primary solvent is ethanol, adding a small amount of a more powerful solvent like DMSO or DMF can enhance solubility.
-
Surfactant-Assisted Synthesis: In aqueous media, using a surfactant such as sodium lauryl ether sulfate (SLES) can help dissolve insoluble starting materials by forming micelles.[5]
-
Alternative Reagents: If solubility issues with a carboxylic acid precursor are insurmountable, consider converting it to a more soluble derivative like an acid chloride or a phenyl ester, which may be more compatible with your reaction solvent.[3]
Q3: Can I use "green" solvents to overcome the poor solubility of my benzimidazole precursors?
A3: Yes, several environmentally benign solvents have been shown to be effective for benzimidazole synthesis, often addressing solubility issues at the same time. Polyethylene glycol (PEG)-400 is a noteworthy example that can serve as an excellent reaction medium, with studies showing high yields of benzimidazoles when reactions are conducted at 80-85 °C.[1][2][6] Water can also be used as a solvent, especially when combined with a surfactant.[5]
Q4: My reaction mixture becomes a thick, intractable precipitate upon adding the precursors. How can I prevent this?
A4: The formation of a thick precipitate can be due to the low solubility of the starting materials or the product.
-
Solvent Choice: Powerful hydrogen bonding solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can sometimes lead to gelatinous precipitates.[3] Experimenting with other solvents or solvent combinations is recommended.
-
Order of Addition: The order in which you add your reagents can matter. Try dissolving one precursor completely before adding the second one.
-
Higher Dilution: Increasing the volume of the solvent can help to keep all components in the solution.
Q5: Are there any general rules for selecting a solvent for benzimidazole synthesis based on the precursors?
A5: While there is no universal solvent, some general principles apply. The polarity of your precursors will influence your choice of solvent. The addition of polar groups to the benzimidazole ring system generally increases its solubility in polar liquids, while non-polar substituents can improve solubility in non-polar solvents.[1] Therefore, matching the polarity of your solvent system to your precursors is a good starting point. For condensation reactions of ortho-phenylenediamine with carboxylic acids or aldehydes, polar solvents are generally preferred.[1]
Data Presentation
Table 1: Solubility Enhancement of Albendazole (a Benzimidazole Derivative) using Various Techniques
| Technique | Carrier/Method | Solvent System | Fold Increase in Solubility | Reference |
| Salt Formation | Hydrochloric Acid (HCl) | pH 2.0 Buffer | ~2100 | [7] |
| Salt Formation | D-Tartaric Acid (DTA) | pH 2.0 Buffer | ~585 | [7] |
| Salt Formation | Fumaric Acid (FMA) | pH 2.0 Buffer | ~330 | [7] |
| Surfactant | Tween 20 | Aqueous Buffer | - | [8] |
| Complexation | Povidone | Acidic Medium (pH 1.2) | Significant Increase | [9] |
| Complexation | PAMAM Dendrimers | Aqueous Solution | Concentration-dependent | [10] |
Note: While this data is for a benzimidazole derivative, the principles of solubility enhancement are applicable to precursors.
Experimental Protocols
Protocol 1: Co-solvent Method for Enhancing Precursor Solubility
Objective: To dissolve a poorly soluble benzimidazole precursor (e.g., a substituted benzaldehyde) for a subsequent condensation reaction.
Materials:
-
Poorly soluble precursor (e.g., 4-nitrobenzaldehyde)
-
Primary reaction solvent (e.g., Ethanol)
-
Co-solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Reaction vessel with a magnetic stirrer and heating mantle
Procedure:
-
Add the primary reaction solvent (e.g., 80 mL of ethanol) to the reaction vessel.
-
Begin stirring the solvent.
-
Gradually add the poorly soluble precursor to the solvent at room temperature.
-
If the precursor does not fully dissolve, begin adding the co-solvent (DMSO) dropwise while continuing to stir.
-
Monitor the dissolution of the precursor. Add the minimum amount of co-solvent required to achieve a clear solution.
-
If necessary, gently heat the mixture to aid dissolution, not exceeding a temperature that would compromise the stability of the precursor.
-
Once the precursor is fully dissolved, proceed with the addition of the other reagents for your benzimidazole synthesis.
Protocol 2: Surfactant-Assisted Dissolution in an Aqueous Medium
Objective: To carry out a benzimidazole synthesis in an aqueous medium using a surfactant to dissolve a hydrophobic precursor.
Materials:
-
o-phenylenediamine (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (2 mmol)
-
Sodium lauryl ether sulfate (SLES) (15 mol%)
-
Deionized water (5 mL)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Prepare a solution of SLES (15 mol%) in deionized water (5 mL) in the reaction vessel.
-
Stir the solution at room temperature until the surfactant is fully dissolved.
-
To this aqueous surfactant solution, add the aromatic aldehyde (2 mmol) and the o-phenylenediamine (1 mmol).[5]
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Stir the reaction mixture at ambient temperature. The surfactant will form micelles, which will help to dissolve the insoluble starting materials.[5]
-
Continue stirring until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
The product can then be isolated by filtration.
Visualizations
Caption: Troubleshooting workflow for poor precursor solubility.
Caption: General workflow for benzimidazole synthesis.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. wjbphs.com [wjbphs.com]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar alternatives to provide a robust analytical framework. The comparative compounds selected are 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and the widely used p-toluenesulfonyl chloride.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate analytical characterization is crucial for quality control and regulatory compliance. This guide presents a summary of expected and experimentally observed spectral data for the target compound and its alternatives, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical properties and expected/observed NMR and MS data for the target compound and its alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₅ClN₂O₃S | 232.64[1] |
| 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | C₇H₄ClNO₄S | 233.63[2] |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65[3] |
Table 2: ¹H NMR Data (Expected/Observed Chemical Shifts in ppm)
Disclaimer: Experimental data for this compound was not available in the public domain at the time of this publication. The expected values are based on the analysis of similar structures.
| Compound | Aromatic Protons | NH/OH Protons | Other Protons | Solvent |
| This compound (Expected) | 7.2 - 8.0 (m, 3H) | ~10-12 (br s, 2H) | - | DMSO-d₆ |
| 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (Expected) | 7.3 - 8.1 (m, 3H) | ~11-13 (br s, 1H) | - | DMSO-d₆ |
| p-Toluenesulfonyl chloride (Observed) | 7.4 - 7.9 (AA'BB' system, 4H) | - | 2.45 (s, 3H, CH₃) | CDCl₃[4] |
Table 3: ¹³C NMR Data (Expected/Observed Chemical Shifts in ppm)
Disclaimer: Experimental data for this compound was not available in the public domain at the time of this publication. The expected values are based on the analysis of similar structures.
| Compound | Aromatic Carbons | Carbonyl Carbon | Other Carbons | Solvent |
| This compound (Expected) | 110 - 150 | ~155 | - | DMSO-d₆ |
| 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (Expected) | 110 - 155 | ~154 | - | DMSO-d₆ |
| p-Toluenesulfonyl chloride (Observed) | 127.9, 130.1, 132.5, 146.1 | - | 21.7 (CH₃) | CDCl₃[5] |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions | Ionization Method |
| This compound (Expected) | 232/234 (Cl isotope pattern) | [M-Cl]⁺, [M-SO₂Cl]⁺, fragments of the benzimidazolone core | Electron Ionization (EI) |
| 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (Observed) | 233/235 (Cl isotope pattern) | 198, 134[2] | Not specified |
| p-Toluenesulfonyl chloride (Observed) | 190/192 (Cl isotope pattern) | 155 [M-Cl]⁺, 91 [C₇H₇]⁺[3][6] | Electron Ionization (EI)[6] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
The compound of interest (5-10 mg)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.
-
Add a small amount of TMS as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse width, 1-2 second relaxation delay, 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse width, 2-5 second relaxation delay, sufficient scans for a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) and coupling constants (J).
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Sample dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Procedure:
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC).
-
-
Ionization:
-
The sample molecules are ionized in the source. In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions.[6]
-
-
Mass Analysis:
-
The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for the characterization of this compound.
Caption: Analytical Workflow for Characterization.
Caption: Detailed Spectroscopic Analysis Pathways.
References
- 1. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | C7H4ClNO4S | CID 5107206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
A Comparative Guide to the Structural Validation of Novel Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel benzimidazole derivatives is a critical factor in drug discovery, directly influencing their biological activity and safety profiles. Unambiguous structural validation is therefore an essential step in the development of these therapeutic agents. This guide provides a comparative overview of key analytical techniques, presenting experimental data and detailed protocols to aid researchers in this process.
Comparative Analysis of Spectroscopic Data
The unequivocal confirmation of a novel compound's structure relies on the synergistic use of multiple analytical techniques. Below is a comparative summary of hypothetical spectroscopic data for two novel 2-substituted benzimidazole derivatives, highlighting key signals for structural confirmation.
| Analytical Data | Derivative A: 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Derivative B: 2-(4-chlorophenyl)-1H-benzo[d]imidazole |
| Molecular Formula | C₁₄H₁₂N₂O | C₁₃H₉ClN₂ |
| Mass Spec. (HRMS) [M+H]⁺ | Calculated: 225.1028, Found: 225.1025 | Calculated: 229.0533, Found: 229.0530 |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.60 (br s, 1H, N-H), 8.15 (d, J=8.4 Hz, 2H), 7.60 (m, 2H), 7.20 (m, 2H), 7.05 (d, J=8.4 Hz, 2H), 3.85 (s, 3H, OCH₃) | 12.85 (br s, 1H, N-H), 8.20 (d, J=8.5 Hz, 2H), 7.65 (m, 2H), 7.55 (d, J=8.5 Hz, 2H), 7.25 (m, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160.5, 151.8, 143.5, 135.0, 129.0, 122.5, 121.8, 114.5, 112.0, 55.8 | 151.0, 143.8, 135.2, 134.5, 129.5, 129.0, 122.8, 122.0, 115.5, 112.5 |
| FTIR (cm⁻¹) | 3410 (N-H), 3050 (Ar C-H), 1610 (C=N), 1520 (C=C), 1250 (C-O) | 3425 (N-H), 3065 (Ar C-H), 1615 (C=N), 1510 (C=C), 745 (C-Cl) |
Experimental Protocols
Detailed and standardized experimental procedures are fundamental to obtaining reliable and reproducible data for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the synthesized compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to a high-resolution mode (resolving power > 10,000).
-
Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.
-
Compare the experimentally measured mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed molecular formula. The mass difference should be within 5 ppm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on connectivity and the chemical environment of atoms.[2][3]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2] DMSO-d₆ is particularly useful for benzimidazoles as it solubilizes the compounds well and allows for the observation of the exchangeable N-H proton.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
-
¹H NMR: Acquire the proton NMR spectrum. The N-H proton of the benzimidazole ring typically appears as a broad singlet far downfield (δ 12.0-13.0 ppm).[4] Aromatic protons resonate between δ 7.0 and 8.5 ppm.[4] Analysis of coupling constants (J-values) helps determine the substitution pattern on the aromatic rings.[4]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This provides information on all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively, confirming the connectivity of the molecular fragments.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands. For benzimidazoles, key stretches include the N-H bond (around 3400 cm⁻¹), aromatic C-H bonds (>3000 cm⁻¹), and the C=N and C=C bonds of the heterocyclic and aromatic rings (1500-1620 cm⁻¹).[6][7]
-
Visualizing Workflows and Pathways
Diagrams are essential tools for representing complex processes and relationships in a clear, concise manner.
Caption: A typical experimental workflow from synthesis to structural confirmation.
Many benzimidazole derivatives function as kinase inhibitors, interfering with cellular signaling pathways implicated in diseases like cancer.[8][9][10] The diagram below illustrates a simplified kinase signaling cascade that can be targeted by such compounds.
Caption: Inhibition of a cytoplasmic kinase by a novel benzimidazole derivative.
References
- 1. Experimental reporting [rsc.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. webassign.net [webassign.net]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ijpsm.com [ijpsm.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride and Other Sulfonylating Agents
In the landscape of modern organic synthesis, the choice of a sulfonylating agent is pivotal for the efficient construction of sulfonamides and sulfonate esters, motifs of significant importance in medicinal chemistry and materials science. This guide provides a comparative study of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride against other commonly employed sulfonylating agents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride. The comparison focuses on reactivity, applications, and experimental considerations, supported by established chemical principles and representative experimental data.
Introduction to Sulfonylating Agents
Sulfonylating agents are a class of organic compounds characterized by the -SO₂Cl functional group. They are highly reactive electrophiles that readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The reactivity of a sulfonyl chloride is primarily governed by the electronic and steric nature of its organic substituent. Electron-withdrawing groups on the substituent enhance the electrophilicity of the sulfur atom, thereby increasing the reactivity of the sulfonyl chloride.
This compound is a heterocyclic sulfonyl chloride. The benzimidazole core, particularly with the electron-withdrawing urea-like moiety, is expected to influence its reactivity and solubility, potentially offering unique advantages in specific synthetic applications.
Qualitative Comparison of Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions generally follows the order:
Mesyl chloride > this compound (predicted) > Tosyl chloride > Dansyl chloride
This trend can be rationalized based on the electronic and steric effects of the substituents:
-
Mesyl chloride (MsCl) : The small methyl group offers minimal steric hindrance, and the absence of a resonance-donating aryl ring makes the sulfur atom highly electrophilic.
-
This compound : The benzimidazole ring system contains electron-withdrawing groups (the cyclic urea), which should increase the electrophilicity of the sulfonyl group compared to a simple benzene ring. However, the overall steric bulk is greater than that of the methyl group in mesyl chloride.
-
Tosyl chloride (TsCl) : The p-tolyl group is larger than the methyl group, introducing more steric hindrance. The methyl group is weakly electron-donating, which slightly reduces the reactivity compared to an unsubstituted benzenesulfonyl chloride.
-
Dansyl chloride : The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl group. This makes dansyl chloride the least reactive among the compared agents, often requiring more forcing conditions for sulfonylation.
Quantitative Performance Data
| Sulfonylating Agent | Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Benzylamine | Triethylamine | Dichloromethane | 2 - 4 | >90 (Predicted) |
| Tosyl chloride (TsCl) | Benzylamine | Pyridine | Dichloromethane | 4 - 8 | ~95 |
| Mesyl chloride (MsCl) | Benzylamine | Triethylamine | Dichloromethane | 1 - 2 | >95 |
| Dansyl chloride | Benzylamine | NaHCO₃ | Acetone/Water | 12 - 24 | ~90 |
Experimental Protocols
Detailed methodologies for the synthesis of N-benzyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide and its analogues using other sulfonylating agents are provided below.
General Procedure for the Synthesis of Sulfonamides
A solution of the primary or secondary amine (1.0 eq.) and a suitable base (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C in an ice bath. The sulfonyl chloride (1.05 eq.) is then added portion-wise or as a solution in the same solvent. The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Specific Protocols
1. Synthesis of N-benzyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide:
-
Reactants: this compound (1.05 eq.), benzylamine (1.0 eq.), triethylamine (1.2 eq.).
-
Solvent: Anhydrous dichloromethane.
-
Procedure: Follow the general procedure. The reaction is typically complete within 2-4 hours.
2. Synthesis of N-benzyl-4-methylbenzenesulfonamide (using Tosyl Chloride):
-
Reactants: Tosyl chloride (1.05 eq.), benzylamine (1.0 eq.), pyridine (1.5 eq.).
-
Solvent: Anhydrous dichloromethane.
-
Procedure: Follow the general procedure. The reaction usually requires 4-8 hours for completion.
3. Synthesis of N-benzylmethanesulfonamide (using Mesyl Chloride):
-
Reactants: Mesyl chloride (1.05 eq.), benzylamine (1.0 eq.), triethylamine (1.2 eq.).
-
Solvent: Anhydrous dichloromethane.
-
Procedure: Follow the general procedure. The reaction is typically rapid, often completing within 1-2 hours.
4. Synthesis of N-benzyl-5-(dimethylamino)naphthalene-1-sulfonamide (using Dansyl Chloride):
-
Reactants: Dansyl chloride (1.05 eq.), benzylamine (1.0 eq.), sodium bicarbonate (2.0 eq.).
-
Solvent: Acetone/water (1:1).
-
Procedure: The amine and sodium bicarbonate are dissolved in the solvent mixture, and the dansyl chloride solution in acetone is added. The mixture is stirred at room temperature for 12-24 hours.
Visualizations
General Sulfonylation Reaction Workflow
Caption: A typical experimental workflow for a sulfonylation reaction.
Signaling Pathway of Sulfonylating Agent Reactivity
A Comparative Analysis of the Biological Activities of Benzimidazole-Sulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole-sulfonyl derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides an objective comparison of their performance across several key therapeutic areas, supported by experimental data from peer-reviewed studies. The information is presented to aid researchers in the evaluation and selection of these compounds for further investigation.
Antibacterial Activity
A study by Al-Mohammed et al. investigated the antibacterial potential of a series of novel imidazole and benzimidazole sulfonamides. The minimum inhibitory concentration (MIC) values were determined against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method.
Data Presentation: Antibacterial Activity
| Compound | Gram-negative Bacteria MIC (mg/mL) | Gram-positive Bacteria MIC (mg/mL) |
| E. coli | S. typhimurium | |
| 3a | >0.5 | >0.5 |
| 3b | 0.40 | 0.30 |
| 3c | 0.30 | 0.20 |
| 4a | >0.5 | >0.5 |
| 4b | >0.5 | 0.40 |
| 4c | >0.5 | 0.30 |
| 9 | >0.5 | >0.5 |
| 11 | 0.40 | 0.35 |
| Amoxicillin | <0.05 | <0.05 |
| Kanamycin | <0.05 | <0.05 |
nd: not determined
Source: Al-Mohammed, N. N., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11978–11995.
Experimental Protocols: Broth Microdilution Assay for MIC Determination
The antibacterial activity of the synthesized compounds was determined using the microbroth dilution assay.[1]
-
Bacterial Strains and Culture Conditions: Standard strains of six Gram-positive and four Gram-negative bacteria were used. Bacterial stock cultures were maintained on nutrient agar plates. A loopful of bacterial cells was inoculated into 100 mL of nutrient broth in a 250 mL side arm Erlenmeyer flask and incubated at 37 °C for 16 hours with vigorous shaking.
-
Inoculum Preparation: After incubation, the bacterial culture was diluted with fresh media to an optical density of 0.1 at 600 nm.
-
Assay Procedure: Fifty microliters of the standardized 18-hour incubated bacterial culture were added to test tubes containing 5 mL of media. Various concentrations of the test compounds were then added to the tubes.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was recorded as the lowest concentration of the compound that inhibited the visible growth of the bacterial strains.
-
Replication: All assays were performed in triplicate.
Anticancer Activity
A recent 2024 study by Abbade et al. synthesized a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives and evaluated their anticancer activity against the MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined, with some compounds showing notable activity, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[2]
Data Presentation: Anticancer Activity
| Compound | IC50 against MCF-7 cells (µM) |
| Lead Compounds | 4.7 - 10.9 |
Source: Abbade, J. M., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. Bioengineering, 11(3), 241.
Experimental Protocols: MTT Assay for Cytotoxicity
The cytotoxic effects of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole-sulfonyl derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Carbonic Anhydrase Inhibition
Benzimidazole-sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in various diseases, including cancer. A study by Genç et al. described a series of 2-arylbenzimidazole derivatives bearing sulfonamide functionality and evaluated their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII).
Data Presentation: Carbonic Anhydrase Inhibition
| Compound | Kᵢ against hCA I (nM) | Kᵢ against hCA II (nM) | Kᵢ against hCA IX (nM) | Kᵢ against hCA XII (nM) |
| 4a | 22.5 | 29.8 | 5.2 | 11.4 |
| 4b | 25.1 | 33.4 | 5.8 | 10.2 |
| 4c | 22.4 | 165.7 | 6.6 | 9.9 |
| 4d | 34.2 | 189.2 | 7.3 | 12.1 |
| 7a | 105.6 | 215.4 | 25.4 | 38.5 |
| 7b | 112.8 | 245.1 | 29.3 | 41.7 |
| 7c | 98.4 | 198.7 | 22.1 | 35.4 |
| 10 | 154.2 | 312.8 | 15.7 | 28.6 |
Source: Genç, H., et al. (2021). Benzimidazole derivatives as potent and isoform selective tumor-associated carbonic anhydrase IX/XII inhibitors. Bioorganic Chemistry, 108, 104655.
Experimental Protocols: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
The inhibitory activity against carbonic anhydrase isoforms is often determined using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.[4]
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which is monitored by the color change of a pH indicator.
-
Reagents: The assay mixture typically contains a buffer (e.g., HEPES or TRIS), a pH indicator (e.g., phenol red), and sodium sulfate to maintain constant ionic strength.[4]
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the benzimidazole-sulfonyl derivatives are prepared and diluted to the desired concentrations.
-
Kinetic Measurements: The enzyme and inhibitor are pre-incubated to allow for complex formation. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Analysis: The initial rates of the reaction are determined by monitoring the change in absorbance of the pH indicator over a short period (10-100 seconds). The uncatalyzed reaction rate is subtracted from the catalyzed rate.
-
Inhibition Constant (Kᵢ) Determination: Inhibition constants are calculated from the reaction rates at different inhibitor concentrations using non-linear least-squares methods and the Cheng-Prusoff equation.[4]
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of benzimidazole-sulfonyl derivatives.
Simplified Signaling Pathway for Bcl-2 Inhibition in Cancer
Caption: Proposed mechanism of action for anticancer activity via Bcl-2 inhibition.
References
- 1. Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Purity Assessment of Synthesized 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. Objective comparisons of the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, supported by detailed experimental protocols and data interpretation guidance. This document aims to assist researchers in selecting the most suitable analytical strategy for quality control and characterization of this important synthetic intermediate.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, and throughput. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. | Separation by HPLC followed by mass-based detection, providing molecular weight and structural information. |
| Primary Use | Quantification of the main compound and known impurities. | Structural elucidation and quantification of the main compound and impurities. | Identification of unknown impurities and sensitive quantification. |
| Sample Throughput | High | Moderate to High | High |
| Limit of Detection | Low (ppm level) | Moderate (~0.1%) | Very Low (ppb to ppm level) |
| Specificity | High | High | Very High |
| Cost (Instrument) | Moderate | High | High |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound and the separation of potential process-related impurities.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of acetonitrile and water containing 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Preparation: Dissolve the synthesized compound in the diluent to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 235 nm
-
Gradient Elution: A typical gradient would start with a lower concentration of acetonitrile and gradually increase to elute more retained components.
-
-
Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and quantification of the target compound and its impurities without the need for reference standards for every impurity.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Internal standard (e.g., maleic acid, optional for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.[2] If performing quantitative NMR (qNMR), add a known amount of an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for a 300 MHz spectrometer are provided in the supporting information of various studies.[2][3][4]
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling constants with expected values for this compound. In DMSO-d6, the NH protons of the benzimidazole ring are expected to appear as broad singlets at high chemical shifts (around 10-13 ppm).[5] Aromatic protons will be in the range of 7-8 ppm.
-
Purity Assessment: The presence of impurity signals in the spectrum indicates a lower purity. The relative integration of the signals can be used to estimate the molar ratio of impurities to the main compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique for the identification and quantification of the target compound and any potential impurities, even at trace levels.[6][7]
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Time-of-Flight)
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare the sample as described for HPLC analysis, but at a lower concentration suitable for MS detection.
-
LC-MS Conditions:
-
The liquid chromatography conditions can be similar to the HPLC method.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in positive ion mode for benzimidazole derivatives.
-
MS/MS Analysis: For impurity identification, perform fragmentation of the parent ions to obtain structural information.
-
-
Data Analysis: The purity is determined by the relative abundance of the target compound's ion compared to the total ion current. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of unknown impurities.
Potential Impurities
During the synthesis of this compound, several impurities can be formed. These may include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Byproducts of the sulfonation reaction: Such as isomers or polysulfonated products.
-
Hydrolysis product: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.
-
Products of side reactions: For example, the reaction of o-phenylenediamine with acetone (if used as a solvent) can lead to the formation of a benzodiazepine derivative.[8]
Visualizations
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. scienceopen.com [scienceopen.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Protocols for Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays used to evaluate the biological activity of benzimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The following sections detail experimental protocols and comparative data for key assays, offering insights into their cytotoxic, apoptotic, and cell cycle inhibitory effects. This information is intended to assist researchers in selecting the most appropriate assays for their drug discovery and development programs.
Data Summary: Cytotoxicity of Benzimidazole Derivatives
The cytotoxic activity of various benzimidazole derivatives against a range of human cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast), DU-145 (Prostate), H69AR (Lung) | 17.8 ± 0.24, 10.2 ± 1.4, 49.9 ± 0.22 (µg/mL) | [1] |
| Compounds C1 and D1 | T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) | < 50 (µg/mL) | [2] |
| Compounds 10 and 13 (1,3,4-oxadiazole derivatives) | MDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung) | Comparable to Doxorubicin | [3][4] |
| Compound 4r (1,3,4-oxadiazole derivative) | PANC-1 (Pancreatic), A549 (Lung), MCF-7 (Breast) | 5.5, 0.3, 0.5 | [5] |
| Compounds 7n and 7u | SK-Mel-28 (Melanoma) | 2.55 to 17.89 | [6] |
| Benzimidazole-triazole hybrids (5a and 6g) | HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | 5a: ~3.87–8.34, 6g: ~3.34–10.92 | [7] |
Key Experimental Protocols
Detailed methodologies for the principle in vitro assays are provided below. These protocols represent standard procedures and may be adapted based on specific cell lines and laboratory conditions.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Annexin V-FITC/PI Staining Workflow
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivatives for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Anti-Amyloid Monoclonal Antibodies for Alzheimer's Disease: Lecanemab vs. Aducanumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent anti-amyloid monoclonal antibodies for the treatment of early-stage Alzheimer's disease: Lecanemab (Leqembi) and Aducanumab (Aduhelm). Both therapies are designed to modify the course of the disease by targeting amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's. This document summarizes their mechanisms of action, comparative efficacy from pivotal clinical trials, safety profiles, and the experimental protocols used to generate this data.
Mechanism of Action: Targeting Different Forms of Amyloid-Beta
Both Lecanemab and Aducanumab are humanized monoclonal antibodies that facilitate the clearance of Aβ aggregates from the brain.[1] However, their primary targets within the amyloid cascade differ, which may account for variations in their clinical profiles.
-
Lecanemab: This antibody selectively binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic intermediate species in the formation of amyloid plaques.[2][3] By targeting these protofibrils, Lecanemab aims to neutralize their toxic effects and prevent their aggregation into larger, insoluble plaques.[3][4]
-
Aducanumab: This antibody primarily targets aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils that constitute established amyloid plaques.[5][6] Its mechanism relies on binding to these existing aggregates to promote their clearance by microglia, the resident immune cells of the brain.[6]
Efficacy and Clinical Trial Data
The efficacy of both drugs has been evaluated in large-scale Phase III clinical trials. The primary cognitive endpoint in these trials was the change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score, a tool used to quantify the severity of dementia. A key biomarker endpoint was the reduction in brain amyloid plaque levels, measured by Positron Emission Tomography (PET) imaging.
Table 1: Comparison of Efficacy from Phase III Clinical Trials
| Metric | Lecanemab (Clarity AD Trial) | Aducanumab (EMERGE Trial - High Dose) |
| Primary Endpoint | Change in CDR-SB Score at 18 months | Change in CDR-SB Score at 78 weeks |
| Result vs. Placebo | -0.45 (a 27% slowing of cognitive decline)[7] | -0.39 (a 22% slowing of cognitive decline)[1] |
| Statistical Significance | P < 0.001[1] | P = 0.012[1] |
| Amyloid Plaque Reduction | Statistically significant reduction | Dose- and time-dependent reduction[1] |
Safety Profile Comparison
A significant safety concern for this class of drugs is the incidence of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or hemorrhage (ARIA-H).[8]
Table 2: Comparison of Key Adverse Events (ARIA)
| Adverse Event | Lecanemab (Clarity AD Trial) | Aducanumab (EMERGE & ENGAGE Trials - High Dose) |
| ARIA-E (Edema) | 12.6% | 35% |
| ARIA-H (Hemorrhage) | 17.3% | 19% (microhemorrhage), 15% (superficial siderosis) |
| Symptomatic ARIA | 2.8% | 9.4% |
Data compiled from publicly available clinical trial information. Percentages represent the incidence in the treatment arms.
Generally, the incidence of ARIA has been reported to be lower with Lecanemab compared to Aducanumab.[7]
Experimental Protocols
Assessment of Brain Amyloid Plaque Burden via PET Imaging
Objective: To quantify the change in amyloid plaque density in the brain from baseline to the end of the study period.
Methodology:
-
Tracer: A specific radioactive PET tracer (e.g., Florbetapir F 18 or similar) that binds to Aβ plaques is administered intravenously to the patient.
-
Imaging: After a defined uptake period (typically 30-90 minutes), the patient's brain is scanned using a PET scanner. The scanner detects the radiation emitted by the tracer, creating a three-dimensional image of amyloid plaque distribution and density.
-
Quantification: The PET images are analyzed to calculate the Standardized Uptake Value Ratio (SUVR). This is achieved by defining a composite cortical region of interest (ROI) and a reference region, typically the cerebellum, which is largely devoid of Aβ plaques. The SUVR is the ratio of tracer uptake in the ROI to the reference region.
-
Analysis: Changes in SUVR from baseline to follow-up time points (e.g., 18 months) are compared between the treatment and placebo groups to determine the extent of amyloid clearance.
Assessment of Cognitive Function using CDR-SB
Objective: To measure the change in cognitive and functional performance over the trial period.
Methodology:
-
Administration: The Clinical Dementia Rating-Sum of Boxes (CDR-SB) is a structured interview conducted by a qualified clinician with both the patient and a reliable informant or caregiver.
-
Domains: The assessment covers six domains of function: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.
-
Scoring: Each of the six domains is rated on a 5-point scale: 0 (no impairment), 0.5 (questionable impairment), 1 (mild impairment), 2 (moderate impairment), and 3 (severe impairment).
-
Sum of Boxes: The "Sum of Boxes" score is calculated by adding the scores from each of the six domains, resulting in a total score ranging from 0 to 18. A higher score indicates greater impairment.
-
Analysis: The primary cognitive outcome is the change in the CDR-SB score from baseline to the end of the study. The difference in this change between the active treatment group and the placebo group is calculated to determine the clinical effect of the drug.
Visualizing the Therapeutic Intervention and Workflow
Caption: Amyloid cascade and points of intervention for Lecanemab and Aducanumab.
Caption: Workflow for assessing efficacy in anti-amyloid clinical trials.
References
- 1. Monoclonal Antibody Treatments for Alzheimer's Disease: Aducanumab and Lecanemab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Aducanumab-avwa? [synapse.patsnap.com]
- 7. Lecanemab vs aducanumab | VJDementia [vjdementia.com]
- 8. pharmacytimes.com [pharmacytimes.com]
A Comparative Guide to Spectroscopic Validation of Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a new chemical entity is a critical milestone in academic research and pharmaceutical drug development. Rigorous validation of the reaction product's identity, purity, and structure is paramount to ensure the reliability of subsequent studies and the safety and efficacy of potential therapeutics. Spectroscopic techniques are indispensable tools for this purpose, each offering unique insights into the molecular world. This guide provides an objective comparison of three workhorse spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your validation needs.
Data Presentation: A Comparative Overview
The choice of spectroscopic technique is often dictated by the specific information required, the nature of the sample, and the desired sensitivity. The following table summarizes the key performance characteristics of NMR, MS, and FTIR spectroscopy for the validation of reaction products.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed molecular structure, connectivity, stereochemistry, and quantification.[1] | Molecular weight and elemental composition.[2] | Presence of functional groups.[3] |
| Sensitivity | Lower (micromole to nanomole) | Very high (picomole to attomole)[4] | Moderate (microgram to nanogram) |
| Resolution | High; allows for the distinction of subtle differences in chemical environments. | High; capable of separating ions with very small mass-to-charge differences. | Moderate; sufficient to identify characteristic vibrational bands. |
| Quantitative Capability | Inherently quantitative (qNMR) without the need for identical standards.[5] | Requires calibration with standards for accurate quantification.[6] | Can be quantitative with proper calibration (Beer-Lambert Law). |
| Sample Preparation | Minimal; direct analysis of the reaction mixture is often possible.[5] | Can be more complex, often requiring sample cleanup and separation (e.g., LC-MS, GC-MS).[7] | Minimal; samples can be analyzed neat, as solutions, or as solids. |
| Analysis Time | Minutes to hours, depending on the complexity of the experiment. | Fast, typically seconds to minutes per sample. | Very fast, typically seconds per sample. |
| Key Advantages | Unambiguous structure elucidation. | Exceptional sensitivity for trace analysis and impurity detection.[4] | Rapid and non-destructive identification of functional groups.[8] |
| Limitations | Lower sensitivity compared to MS.[9] | Provides limited information on molecular connectivity and stereochemistry. | Provides limited information on the overall molecular structure.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. Below are representative methodologies for the validation of a small molecule reaction product using NMR, MS, and FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the covalent structure of a purified reaction product.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) for referencing the spectrum to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and optimal spectral resolution.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (e.g., ¹H, ¹³C).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are typically required.
-
For complex structures, acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals to elucidate the structure of the molecule.[11] Compare the obtained spectrum with the expected spectrum of the target compound.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and confirm the elemental composition of the reaction product.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified reaction product (typically 1-10 µg/mL) in a solvent compatible with the ionization technique (e.g., methanol, acetonitrile, water).
-
The solvent may need to be acidified (e.g., with 0.1% formic acid) or basified to promote ionization.
-
For complex mixtures, prior separation using liquid chromatography (LC) or gas chromatography (GC) is recommended.
-
-
Instrument Setup and Calibration:
-
Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI) based on the analyte's properties.
-
Calibrate the mass analyzer using a known standard to ensure accurate mass measurement.[12]
-
Set the mass range to include the expected molecular weight of the target compound.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or through an LC or GC system.
-
Acquire the mass spectrum in full scan mode to detect all ions within the specified mass range.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of the target compound and fragmenting it to produce a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) of the reaction product.
-
Use high-resolution mass spectrometry data to determine the accurate mass and infer the elemental composition of the molecule.
-
Analyze the isotopic pattern to further confirm the elemental formula.
-
If MS/MS was performed, interpret the fragmentation pattern to gain insights into the structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To identify the functional groups present in the reaction product and monitor the progress of a reaction.
Methodology:
-
Sample Preparation:
-
Liquids: A drop of the liquid sample can be placed directly on the attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl, KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a small amount can be placed directly on an ATR crystal.
-
Solutions: The sample can be dissolved in a suitable solvent (that does not absorb in the region of interest) and placed in a liquid cell.
-
-
Instrument Setup:
-
Ensure the sample compartment is clean and dry.
-
Collect a background spectrum of the empty sample compartment (or the solvent and cell). This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the infrared spectrum. Typical parameters include:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.
-
Identify the characteristic absorption bands and their frequencies (in cm⁻¹).
-
Correlate the observed absorption bands with specific functional groups (e.g., C=O stretch for a ketone, O-H stretch for an alcohol).
-
For reaction monitoring, track the disappearance of reactant peaks and the appearance of product peaks over time.[8][13]
-
Mandatory Visualization
To facilitate a clear understanding of the workflows and decision-making processes in spectroscopic validation, the following diagrams are provided.
Caption: General workflow for validating a reaction product.
Caption: Flowchart for selecting a spectroscopic method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 5. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tecan.com [tecan.com]
- 8. clairet.co.uk [clairet.co.uk]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. rsc.org [rsc.org]
- 13. jascoinc.com [jascoinc.com]
Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a critical cross-reference between experimental findings and computational modeling for a series of biologically active benzimidazole derivatives. By juxtaposing in-vitro results with in-silico predictions, we aim to highlight the predictive power of computational tools in drug discovery and offer a framework for their integrated use.
Benzimidazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects.[1][2][3][4][5] The continuous exploration of this privileged structure has led to the synthesis of novel compounds with enhanced biological profiles.[1][2][6][7] In parallel, the advancement of computational chemistry offers powerful tools to predict molecular properties and interactions, thereby streamlining the drug design and development process.[3][8][9]
This guide focuses on the direct comparison of experimental biological data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), with computationally derived parameters like binding energy from molecular docking studies. Such comparisons are crucial for validating computational models and understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.[3][8]
Comparative Analysis: Biological Activity and Binding Affinity
The following tables summarize the experimental biological activity and computationally predicted binding affinities for a selection of benzimidazole derivatives against various therapeutic targets. These examples are drawn from recent studies that have successfully integrated both experimental and computational approaches.
Anticancer Activity
| Compound ID | Target Protein | Experimental IC50 (µM) | Computational Binding Energy (kcal/mol) | Reference |
| Compound 2a | Lung Cancer (PDB ID: 1M17) | 111.70 | -6.6 | [10] |
| Compound 2b | Colon Cancer (PDB ID: 2HQ6) | 185.30 | - | [10] |
| Heterocycle 4a | Anticancer | - | - | [1] |
| Heterocycle 5a | Anticancer | - | - | [1] |
| Heterocycle 6a | Anticancer | - | - | [1] |
Antimicrobial Activity
| Compound ID | Organism | Experimental MIC (µg/mL) | Computational Binding Energy (kcal/mol) | Target Protein | Reference |
| Compound 20 | Mycobacterium tuberculosis | - | < -8.0 | DprE1 | [8][9] |
| Compound 21 | Mycobacterium tuberculosis | - | < -8.0 | DprE1 | [8][9] |
| Compound 30 | Mycobacterium tuberculosis | - | < -8.0 | DprE1 | [8][9] |
| Heterocycle 6b | Various Bacteria | - | - | - | [1] |
| Compound 3b, 3c, 3e, 3j, 3p | S. pyrogenes | 26 | - | CYP51 | [6] |
| Compound 3m, 3n, 3q, 3r | S. pyrogenes | 21-27 | - | CYP51 | [6] |
Experimental and Computational Workflow
The generation of the comparative data presented above follows a structured workflow, integrating chemical synthesis, biological evaluation, and computational modeling.
Methodologies
Experimental Protocols
Synthesis of Benzimidazole Derivatives: A common synthetic route involves the condensation of o-phenylenediamine with various carboxylic acids or aldehydes.[11] For instance, one method involves refluxing o-phenylenediamine with substituted aromatic aldehydes in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH).[11] Another approach is the reaction of o-phenylenediamine derivatives with carbon disulfide, followed by methylation and subsequent reaction with piperazine derivatives.[1] The synthesized compounds are then purified, often by recrystallization, and their structures are confirmed using spectroscopic techniques.
Structural Characterization: The chemical structures of the synthesized benzimidazole derivatives are typically elucidated using a combination of spectroscopic methods, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the arrangement of protons and carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.[1][7][12]
In-vitro Biological Assays: The biological activities of the synthesized compounds are assessed through various in-vitro assays.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is often determined using methods like the two-fold serial dilution technique or the disc diffusion method against a panel of bacterial and fungal strains.[6][7][11]
-
Anticancer Activity: The cytotoxic effects of the compounds are evaluated against different cancer cell lines, and the IC50 values are calculated.[2][10]
-
Anti-inflammatory Activity: Assays such as the luminol-enhanced chemiluminescence assay are used to determine the inhibitory effect on enzymes like cyclooxygenase (COX).[4]
Computational Protocols
Molecular Docking: Molecular docking studies are performed to predict the binding mode and affinity of the benzimidazole derivatives to their target proteins.[3][6] This process generally involves:
-
Preparation of the Protein and Ligand: The 3D structure of the target protein is obtained from a protein data bank (PDB), and the structures of the benzimidazole derivatives (ligands) are drawn and optimized.
-
Docking Simulation: Software such as AutoDock Vina or CDOCKER is used to perform the docking calculations, which place the ligand in the active site of the protein in various conformations.[8]
-
Analysis of Results: The results are analyzed based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[8]
Molecular Dynamics (MD) Simulations and DFT Studies: To further refine the understanding of ligand-protein interactions and stability, molecular dynamics (MD) simulations can be employed.[3][8] Density Functional Theory (DFT) is also used to study the electronic properties of the benzimidazole derivatives, which can provide insights into their reactivity and interaction mechanisms.[3][13]
Signaling Pathway and Mechanism of Action
The therapeutic effects of benzimidazole derivatives are attributed to their interaction with various biological targets. For example, their antitubercular activity has been linked to the inhibition of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.[8][9] In the context of antifungal activity, a key target is the cytochrome P450 14-alpha-sterol demethylase (CYP51), an enzyme involved in ergosterol biosynthesis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Characterization of Benzimidazole Compounds: A Comparative Overview of Peer-Reviewed Methods
For researchers, scientists, and drug development professionals, the accurate characterization of benzimidazole compounds is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of key peer-reviewed methods, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate analytical techniques.
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry. The thorough characterization of these molecules is paramount for ensuring their identity, purity, and structural integrity. This guide delves into the most commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for elucidating the molecular structure of benzimidazole derivatives. NMR and Mass Spectrometry provide detailed information about the atomic connectivity and mass of the molecule, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For benzimidazole derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for NMR analysis of a benzimidazole derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified benzimidazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] DMSO-d₆ is often preferred as it can dissolve a wide range of benzimidazole derivatives and allows for the observation of the N-H proton.[1]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to analyze include chemical shifts (δ), coupling constants (J), and integration. The characteristic N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm in DMSO-d₆.[1]
-
¹³C NMR Parameters: Acquire the spectrum using a sufficient number of scans. The chemical shifts of the carbon atoms in the benzimidazole core and any substituents provide crucial structural information.
Data Presentation: Comparison of NMR Solvents
| Solvent | N-H Proton Chemical Shift (ppm) | Advantages | Disadvantages |
| DMSO-d₆ | 12.0 - 13.6 (broad singlet)[1] | Excellent solubilizing power for many benzimidazoles, clear observation of N-H proton. | High boiling point can make sample recovery difficult. |
| CDCl₃ | Variable, often broader and may exchange with trace water | Good for less polar derivatives, lower boiling point. | N-H proton signal can be less distinct or absent due to exchange. |
| Methanol-d₄ | Variable, often exchanges with solvent | Can be a good solvent for some derivatives. | N-H proton signal is typically not observed due to rapid exchange with the solvent's hydroxyl group. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of benzimidazole derivatives.
Experimental Protocol: LC-MS/MS Analysis
A general procedure for the LC-MS/MS analysis of benzimidazole compounds is as follows:
-
Sample Preparation: Prepare a dilute solution of the benzimidazole derivative in a suitable solvent, typically the mobile phase used for the LC separation. For complex matrices like biological fluids or tissues, a sample extraction and clean-up procedure is necessary. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Inject the sample into an HPLC or UHPLC system. A C18 column is commonly used for the separation of benzimidazole derivatives.[2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is often employed.[2]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[3] Data can be acquired in full-scan mode to identify the molecular ion or in multiple reaction monitoring (MRM) mode for targeted quantification.
Data Presentation: Performance of LC-MS/MS Methods
| Analyte(s) | Matrix | LOQ (µg/kg) | Recovery (%) | Linearity (r²) | Reference |
| 15 Benzimidazoles | Swine Muscle | < 10 | > 50 | - | [3] |
| 19 Benzimidazoles | Meat | - | 80 - 110 | 0.990 - 0.995 | [3] |
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are essential for the separation of benzimidazole compounds from complex mixtures and for their accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of benzimidazole derivatives in various samples, including pharmaceutical formulations and biological matrices.
Experimental Protocol: HPLC Analysis
A typical HPLC method for the analysis of benzimidazole derivatives involves:
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used.[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[4][5] The pH of the mobile phase can be adjusted to optimize the separation.[4]
-
Flow Rate: A flow rate of around 1.0 - 1.5 mL/min is common.[2][4]
-
Detection: Detection is usually performed at a wavelength where the benzimidazole compounds exhibit maximum absorbance, often in the range of 254-290 nm.[4][5]
-
Data Presentation: Performance of HPLC Methods
| Analyte | Column | Mobile Phase | Detection Wavelength (nm) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Albendazole, Fenbendazole, Mebendazole, Oxfendazole | Nucleosil C8 | Gradient of Acetonitrile/Water/Orthophosphoric acid (pH 4.5) | 254 and 288 | 0.1 - 0.5 | 0.3 - 1.5 | [4] |
| 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine | C18 | Gradient of Acetonitrile/Water with 0.1% Formic Acid | 254 | - | - | [2] |
Crystallographic Methods: Definitive Structural Elucidation
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of single-crystal X-ray diffraction involves the following steps:
-
Crystal Growth: The most critical step is to grow a high-quality single crystal of the benzimidazole compound.[6] This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[6] The ideal crystal should be well-formed, transparent, and typically between 0.05 to 0.5 mm in size.[7]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and angles.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of benzimidazole compounds, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for LC-MS/MS analysis of benzimidazoles.
Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by benzimidazoles.
Conclusion
The characterization of benzimidazole compounds relies on a suite of powerful analytical techniques. The choice of method depends on the specific research question, with NMR and single-crystal X-ray diffraction providing definitive structural information, while HPLC and LC-MS are indispensable for separation and sensitive quantification. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently and accurately characterize these vital therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to GHS classifications, it causes severe skin burns and eye damage[1]. It is also harmful if swallowed and poses a danger to aquatic life. Adherence to strict safety protocols is non-negotiable when handling this compound.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Hazardous to the Aquatic Environment | H402 | Harmful to aquatic life |
Step-by-Step Disposal Protocol
The following disposal procedure is based on best practices for sulfonyl chlorides and should be executed by trained personnel.
1. Neutralization of Small Spills:
For minor spills, a carefully controlled neutralization process can be employed.
-
Step 1: Containment: Cordon off the affected area to prevent the spread of the chemical.
-
Step 2: Absorbance: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Step 3: Neutralization: Slowly add a solution of sodium bicarbonate (5-10%) to the absorbed material to neutralize the acidic byproducts. Be prepared for a potential exothermic reaction.
-
Step 4: Collection: Carefully collect the neutralized mixture into a designated, labeled waste container.
-
Step 5: Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
2. Bulk Waste Disposal:
For larger quantities or expired reagents, professional disposal is required.
-
Step 1: Packaging: The compound should be in a tightly sealed, clearly labeled container.
-
Step 2: Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Step 3: Environmental Precaution: Under no circumstances should this product be allowed to enter drains or the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS No: 53439-87-5). Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. According to GHS classifications, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] One notification to the ECHA C&L Inventory indicates that it causes severe skin burns and eye damage.[2]
Quantitative Hazard Data:
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A full-face shield is recommended.[1][3] | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | Prevents skin contact and potential burns.[2][3] |
| Body Protection | Chemical-resistant lab coat or apron.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[3][4] | Prevents inhalation of corrosive vapors and dust.[1] |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safe handling.
Experimental Workflow:
Caption: A logical workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Have all necessary laboratory equipment, solvents, and quenching agents readily available within the fume hood.
-
-
Handling:
-
Storage:
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to neutralize and safely manage the waste.
Disposal Decision Tree:
Caption: Decision tree for the safe disposal and spill management of sulfonyl chloride waste.
Spill Response:
-
Evacuate: In case of a spill, clear the immediate area of all non-essential personnel.[3][4]
-
Containment: Ensure proper ventilation, such as a chemical fume hood, to manage any vapors.[4]
-
Absorption: For small spills, absorb the material with a non-combustible, inert substance like sand, earth, or vermiculite. Do not use combustible materials such as sawdust.[4]
-
Collection: Carefully scoop the absorbed material into a designated and clearly labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office about the spill.[3]
Waste Disposal Protocol:
Sulfonyl chlorides react with water, sometimes violently, to produce corrosive acids.[3][6] Therefore, direct disposal down the drain is prohibited.
-
Neutralization of Residual Quantities:
-
Work within a chemical fume hood.
-
Prepare a container with a basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution, and place it in an ice bath to manage the exothermic reaction.[4]
-
Slowly and carefully add the residual sulfonyl chloride waste to the basic solution with constant stirring.[4] Never add the base to the sulfonyl chloride. [4]
-
Monitor the pH to ensure the solution remains basic.
-
Once neutralized, the solution can be disposed of in accordance with local regulations.[4]
-
-
Bulk Quantities and Contaminated Materials:
-
Contaminated materials (e.g., absorbent from a spill) and bulk quantities of the chemical should be treated as hazardous waste.[4]
-
Place the waste in a compatible, tightly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.[3]
-
Dispose of the sealed container through an approved hazardous waste disposal service.[4][7] Do not mix with other waste.[4][7]
-
References
- 1. aksci.com [aksci.com]
- 2. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

